Product packaging for 3-(Azepan-1-yl)propanoic acid(Cat. No.:CAS No. 730996-05-1)

3-(Azepan-1-yl)propanoic acid

Cat. No.: B117911
CAS No.: 730996-05-1
M. Wt: 171.24 g/mol
InChI Key: XQLMHRJUEUXBPF-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B117911 3-(Azepan-1-yl)propanoic acid CAS No. 730996-05-1

Properties

IUPAC Name

3-(azepan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)5-8-10-6-3-1-2-4-7-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLMHRJUEUXBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390331
Record name 3-azepan-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730996-05-1
Record name 3-azepan-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Chemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanoic acid is a bifunctional molecule incorporating a seven-membered azepane ring and a carboxylic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, imparting favorable pharmacokinetic properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, a detailed plausible synthetic protocol, and the broader context of its utility in research and development. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides well-founded estimations based on analogous structures.

Chemical Properties

Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic identifiers and includes placeholders for key physical properties, which are currently not experimentally determined.

PropertyValueSource
IUPAC Name This compound-
CAS Number 730996-05-1[4][5]
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol -
Physical Form Solid or liquidVendor Data
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility Expected to be soluble in polar solvents.Inferred
Purity (Typical) ≥95%[5]
Storage Conditions Sealed in a dry environment at room temperature.[5]

Spectroscopic Data Analysis

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not readily found in spectral databases. However, based on the chemical structure, the expected spectral features can be predicted.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the azepane ring, likely as complex multiplets, and two triplets corresponding to the -CH₂-CH₂- protons of the propanoic acid chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the azepane ring and the propanoic acid chain, including a signal for the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group would be expected around 1700-1725 cm⁻¹.[6]

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the aza-Michael addition of azepane to an acrylic acid derivative.[7][8][9] This reaction is a well-established method for the formation of β-amino acids.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Azepane Azepane Reaction + Azepane->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Product This compound Reaction->Product Michael Addition (e.g., Reflux in Ethanol)

Caption: Proposed synthesis of this compound.

Detailed Methodology:

Materials:

  • Azepane (Hexamethyleneimine)

  • Acrylic acid (or methyl acrylate/ethyl acrylate)

  • Ethanol (or other suitable polar solvent)

  • Hydrochloric acid (for workup, if using an ester)

  • Sodium hydroxide (for workup, if using an ester)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reactant: To the stirred solution, add acrylic acid (1.0-1.2 equivalents) dropwise. If using an acrylate ester (e.g., methyl acrylate), it can be added similarly. The reaction is often exothermic, so controlled addition and cooling may be necessary.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup (if starting with acrylic acid):

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.

  • Workup (if starting with an acrylate ester):

    • After the initial reaction, cool the mixture and remove the solvent.

    • To the crude ester, add an aqueous solution of a base (e.g., sodium hydroxide) and heat to hydrolyze the ester to the carboxylic acid.

    • After hydrolysis is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

    • The product can then be collected by filtration or extracted with an organic solvent like ethyl acetate, dried over an anhydrous salt, and the solvent evaporated to yield the crude product, which can be further purified as described above.

Applications in Research and Drug Development

The azepane ring system is a key structural motif in a variety of pharmacologically active molecules.[1][10][11] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Azepane derivatives have been investigated for a range of therapeutic applications, including as inhibitors of protein kinase B (PKB) and as agents with anticancer, antimicrobial, and anti-Alzheimer's disease properties.[2]

The incorporation of a propanoic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for high-throughput screening in drug discovery programs. The carboxylic acid group can also serve as a key interaction point with biological targets.

Logical Workflow for Synthesis and Downstream Application

The following diagram illustrates a typical workflow from the synthesis of this compound to its potential use in the development of bioactive compounds.

G Reactants Azepane + Acrylic Acid Synthesis Michael Addition Synthesis Reactants->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Product 3-(Azepan-1-yl)propanoic acid Purification->Product Derivatization Chemical Derivatization (e.g., Amide Coupling) Product->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This compound represents a versatile chemical entity with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its physicochemical properties are currently sparse in the public domain, its synthesis is achievable through well-established chemical transformations like the aza-Michael addition. The presence of the azepane moiety, a recognized pharmacophore, coupled with a readily modifiable carboxylic acid group, positions this compound as a valuable starting material for the discovery of novel therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.

References

Technical Guide: 3-(Azepan-1-yl)propanoic Acid (CAS 730996-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 3-(Azepan-1-yl)propanoic acid (CAS 730996-05-1). Extensive searches for detailed experimental protocols for biological assays, associated quantitative data, and specific signaling pathways involving this compound have not yielded specific results. The information presented herein is based on data from chemical suppliers and general chemical literature.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 730996-05-1[1][2][4]
Molecular Formula C₉H₁₇NO₂[3][4]
Molecular Weight 171.2368 g/mol [3][4]
Synonyms O=C(O)CCN1CCCCCC1[4]
Purity Typically ≥95%[4]
Storage Conditions Room Temperature, Sealed in a dry environment[4]

Core Application: Synthesis of Ionic Liquids

The most prominently cited application of this compound is in the synthesis of tertiary ammonium ionic liquids.[1] Ionic liquids are salts with low melting points that are finding increasing use as green solvents and electrolytes. The synthesis typically involves a neutralization reaction between the carboxylic acid group of this compound and a suitable base to form a carboxylate anion, which is then paired with a desired cation.

General Experimental Protocol: Synthesis of a 3-(Azepan-1-yl)propanoate-based Ionic Liquid

The following is a generalized, hypothetical protocol for the synthesis of an ionic liquid from this compound. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for a particular target ionic liquid.

Materials:

  • This compound

  • Equimolar amount of a selected base (e.g., a quaternary ammonium hydroxide, an imidazolium hydroxide)

  • An appropriate solvent (e.g., methanol, ethanol, or water)

  • Rotary evaporator

  • High vacuum line

Procedure:

  • Dissolution: Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Neutralization: Add an equimolar amount of the selected base to the solution dropwise while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction to completion. This can be done by observing the disappearance of the starting materials using techniques like Thin Layer Chromatography (TLC) or by confirming the pH of the solution is neutral.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting ionic liquid under a high vacuum for several hours to remove any residual solvent and water.

  • Characterization: Characterize the final product to confirm its identity and purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Visualizations

Logical Workflow for Ionic Liquid Synthesis

The following diagram illustrates the general logical workflow for the synthesis of an ionic liquid starting from this compound.

Synthesis_Workflow Start Start Reactants This compound + Base (e.g., Quaternary Ammonium Hydroxide) Start->Reactants Reaction Neutralization Reaction in Solvent Reactants->Reaction Purification Solvent Removal (Rotary Evaporation) Reaction->Purification Drying High Vacuum Drying Purification->Drying Product Ionic Liquid Product Drying->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization End End Characterization->End

Caption: A logical workflow for the synthesis of an ionic liquid.

Future Directions

The presence of the azepane ring, a privileged scaffold in medicinal chemistry, suggests that this compound and its derivatives could be valuable for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives. Researchers in possession of this compound are encouraged to screen it in relevant biological assays to elucidate its potential pharmacological profile. The lack of publicly available data presents an opportunity for novel research in this area.

References

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Azepan-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its molecular structure, key quantitative data, and discusses a plausible synthetic pathway.

Molecular Structure and Properties

This compound is a carboxylic acid characterized by a saturated seven-membered azepane ring linked via a nitrogen atom to a propanoic acid moiety. The presence of both a basic tertiary amine and an acidic carboxylic acid group makes it a zwitterionic compound under certain pH conditions.

2D Molecular Structure

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [2]
CAS Number 730996-05-1[1]
SMILES O=C(O)CCN1CCCCCC1[1]

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and common synthetic route would involve the Michael addition of azepane to an acrylic acid derivative. This approach is a standard method for the N-alkylation of amines.

General Synthetic Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process: the reaction of the precursors followed by purification.

G cluster_0 Reaction Stage cluster_1 Purification Stage Azepane Azepane Reaction_Vessel Michael Addition Azepane->Reaction_Vessel Acrylic_Acid Acrylic_Acid Acrylic_Acid->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Chromatography / Recrystallization Crude_Product->Purification Pure_Product This compound

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

  • Azepane

  • Acrylic acid

  • A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve azepane in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of acrylic acid to the cooled solution while stirring. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular synthesis.

Applications and Research Interest

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations. It is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for developing bioactive compounds, particularly those targeting neurological and cardiovascular systems. The presence of the azepane ring is often explored in drug design to enhance binding affinity and selectivity for specific biological targets. Additionally, its hydrochloride salt is used in the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids[3].

References

An In-depth Technical Guide to the Synthesis of 3-(Azepan-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Azepan-1-yl)propanoic acid, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategy, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 3-(hexamethyleneimino)propionic acid, is a seven-membered heterocyclic compound incorporating a carboxylic acid moiety. The azepane ring is a significant structural motif in a variety of biologically active molecules. This guide focuses on the most direct and commonly employed synthetic route to this compound, which involves a two-step process: the Michael addition of azepane to an acrylic acid ester, followed by the hydrolysis of the resulting ester intermediate.

Core Synthesis Pathway: Michael Addition and Hydrolysis

The principal and most efficient method for the synthesis of this compound involves a sequential two-step process:

  • Step 1: Michael Addition. This step involves the conjugate addition of azepane (hexamethyleneimine) to an acrylic acid ester, typically ethyl acrylate or methyl acrylate. This reaction forms the corresponding ester intermediate, ethyl 3-(azepan-1-yl)propanoate or methyl 3-(azepan-1-yl)propanoate.

  • Step 2: Hydrolysis. The ester intermediate is then hydrolyzed, usually under basic conditions, to yield the final product, this compound.

This pathway is favored due to the high reactivity of the Michael acceptor (acrylic acid ester) towards nucleophilic attack by the secondary amine (azepane) and the straightforward nature of the subsequent ester hydrolysis.

Visualization of the Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis Azepane Azepane Intermediate_Ester Ethyl 3-(Azepan-1-yl)propanoate Azepane->Intermediate_Ester + Acrylic_Ester Acrylic Acid Ester (e.g., Ethyl Acrylate) Acrylic_Ester->Intermediate_Ester + Final_Product This compound Intermediate_Ester->Final_Product + H2O_Base H₂O, Base (e.g., NaOH)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(Azepan-1-yl)propanoate (Michael Addition)

Materials:

  • Azepane (Hexamethyleneimine)

  • Ethyl acrylate

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in ethanol.

  • To this solution, add ethyl acrylate (1.0 to 1.2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure ethyl 3-(azepan-1-yl)propanoate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 3-(azepan-1-yl)propanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(azepan-1-yl)propanoate (1.0 equivalent) in a solution of sodium hydroxide (1.1 to 1.5 equivalents) in water.

  • Heat the mixture to reflux with stirring for 2 to 4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 5-6 with concentrated hydrochloric acid. The product will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

StepReactantsProductTypical Yield (%)Purity (%)
1. Michael AdditionAzepane, Ethyl AcrylateEthyl 3-(Azepan-1-yl)propanoate85 - 95>95
2. HydrolysisEthyl 3-(Azepan-1-yl)propanoate, NaOHThis compound90 - 98>98

Alternative Synthesis Pathways

While the Michael addition followed by hydrolysis is the most common route, other potential pathways exist, although they are less frequently reported in the literature.

Reductive Amination

This approach would involve the reaction of a keto-acid or a keto-ester with azepane under reductive conditions. For instance, the reductive amination of ethyl 3-oxopropanoate with azepane in the presence of a reducing agent like sodium cyanoborohydride could theoretically yield the target molecule after hydrolysis. However, this route is often less direct and may lead to side products.

Reductive_Amination Keto_Ester Ethyl 3-oxopropanoate Intermediate_Ester Ethyl 3-(Azepan-1-yl)propanoate Keto_Ester->Intermediate_Ester + Azepane Azepane Azepane->Intermediate_Ester + Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Final_Product This compound Intermediate_Ester->Final_Product + Hydrolysis Hydrolysis

Caption: Theoretical reductive amination pathway.

Ring-Opening of ε-Caprolactam followed by Alkylation

Another conceivable, albeit more complex, route involves the hydrolytic ring-opening of ε-caprolactam to form 6-aminocaproic acid. The amino group of this intermediate could then be dialkylated, which is generally challenging to control and may not be a high-yielding strategy for this specific target.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Michael addition of azepane to an acrylic acid ester, followed by alkaline hydrolysis. This method is reliable, provides high yields, and utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide on the Solubility of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Azepan-1-yl)propanoic acid. Due to the limited availability of public quantitative data for this specific compound, this document presents a framework for solubility assessment, including standardized experimental protocols and data presentation formats. This guide is intended to be a resource for researchers undertaking the experimental determination of the solubility of this compound in various solvents.

Introduction

This compound is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol .[1][2] Understanding its solubility in different solvents is a critical parameter in various stages of drug development, including formulation, purification, and pharmacokinetic studies. This guide outlines the methodologies to systematically determine and present this crucial physicochemical property.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 730996-05-1[1][2][3][4]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [2]
Physical Form Solid or liquid[2]
Storage Sealed in dry, room temperature[1][2]

Solubility Data

Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method
Water (pH 3)25Gravimetric
Water (pH 7)25Gravimetric
Water (pH 9)25Gravimetric
Ethanol25Gravimetric
Methanol25Gravimetric
Acetone25Gravimetric
Acetonitrile25Gravimetric
Dichloromethane25Gravimetric
Ethyl Acetate25Gravimetric
Add other solvents

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of this compound using the gravimetric method. This method is a common and reliable technique for measuring solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid drawing any solid particles, it is crucial to keep the syringe tip well above the settled solid.

  • Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step removes any remaining undissolved microparticles.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

  • Mass Determination: Once the solvent has completely evaporated, accurately weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Data Recording: Record all measurements, including temperature, solvent volume, and masses, meticulously. Perform each measurement in triplicate to ensure accuracy and calculate the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

experimental_workflow start Start prepare_sample Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with shaking) prepare_sample->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant with Syringe settle->withdraw_supernatant filter Filter through 0.45 µm Syringe Filter withdraw_supernatant->filter transfer Transfer Filtrate to Weighed Dish filter->transfer weigh_dish Weigh Pre-tared Evaporating Dish weigh_dish->transfer evaporate Evaporate Solvent transfer->evaporate weigh_final Weigh Dish with Dried Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Experimental workflow for the gravimetric determination of solubility.

This guide provides a foundational framework for the systematic evaluation of the solubility of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for research and development.

References

The Zwitterionic Nature of 3-(Azepan-1-yl)propanoic Acid: A pH-Dependent Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-(Azepan-1-yl)propanoic acid, a molecule incorporating both a carboxylic acid and a tertiary amine functional group, possesses the capacity to exist as a zwitterion. This internal salt is formed by the transfer of a proton from the acidic carboxyl group to the basic azepane nitrogen. The net charge of the molecule is therefore highly dependent on the pH of its environment. This guide provides a detailed overview of the zwitterionic character of this compound, including its pH-dependent equilibrium, estimated physicochemical properties, and comprehensive experimental protocols for its characterization.

Zwitterionic Character and pH-Dependent Equilibrium

Like amino acids, this compound can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH. The equilibrium between these forms is governed by the pKa values of the carboxylic acid and the tertiary amine groups.

  • At low pH (acidic conditions): Both the carboxylic acid and the azepane nitrogen are protonated, resulting in a net positive charge (cationic form).

  • At a pH between the two pKa values: The carboxylic acid is deprotonated (carboxylate), and the azepane nitrogen is protonated (ammonium ion). This results in a molecule with both a positive and a negative charge, which is electrically neutral overall—the zwitterionic form.

  • At high pH (alkaline conditions): The carboxylic acid is deprotonated, and the azepane nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic form).

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net charge of the molecule is zero. For a molecule with two ionizable groups, the pI can be estimated as the average of the two pKa values.

Physicochemical Data

ParameterFunctional GroupEstimated Value
pKa1Carboxylic Acid (-COOH)~4.9
pKa2Tertiary Amine (Azepane)~10.0
pIIsoelectric Point~7.45

These values are estimations and should be experimentally verified.

Experimental Protocols

To precisely determine the zwitterionic character and pH-dependent properties of this compound, the following experimental methods can be employed.

Potentiometric Titration for pKa and pI Determination

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.[7][8][9]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer. Place the sample solution in a jacketed beaker to maintain a constant temperature.

  • Acidic Titration: To determine the pKa of the carboxylate group, first adjust the sample solution to a high pH (e.g., pH 11-12) with a strong base (e.g., 0.1 M NaOH).

  • Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: To determine the pKa of the azepanium ion, start with a fresh sample solution and adjust the pH to a low value (e.g., pH 2-3) with a strong acid (e.g., 0.1 M HCl).

  • Titration with Base: Titrate this solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the titration curve can be used to accurately locate the equivalence points. The isoelectric point (pI) can be calculated as the average of the two determined pKa values.

Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point (pI).[10][11][12]

Methodology:

  • Gel Preparation: Prepare a polyacrylamide or agarose gel containing a mixture of ampholytes that establish a stable pH gradient when an electric field is applied.[13]

  • Sample Application: Apply a solution of this compound to the gel.

  • Electrophoresis: Apply an electric field across the gel. The molecule will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge will change.

  • Focusing: The migration will cease at the point in the gel where the pH is equal to the molecule's isoelectric point (pI), as the net charge at this point is zero.[14][15]

  • Detection: The position of the focused band can be visualized using an appropriate staining method. The pI is determined by comparing the position of the sample band to that of standard molecules with known pI values run on the same gel.

Spectroscopic Methods for Zwitterion Characterization

Spectroscopic techniques can provide evidence for the existence of the zwitterionic form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons near the carboxylic acid and the amine are sensitive to their protonation state. By acquiring NMR spectra at different pH values, the transition from the cationic to the zwitterionic and then to the anionic form can be monitored. 2D NMR experiments like 1H-13C HETCOR can further confirm the structure.[16][17]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the carboxyl and amine groups change upon protonation/deprotonation. The zwitterionic form will exhibit characteristic absorption bands for the carboxylate (COO-) and the protonated amine (N+-H) groups, which are distinct from the carboxylic acid (COOH) and the neutral amine (N) groups.[18][19]

Visualizations

ph_dependent_equilibrium Cationic Cationic Form (Net Charge: +1) Zwitterionic Zwitterionic Form (Net Charge: 0) Cationic->Zwitterionic + OH⁻ - H₂O (pH > pKa1) Zwitterionic->Cationic + H₃O⁺ - H₂O (pH < pKa1) Anionic Anionic Form (Net Charge: -1) Zwitterionic->Anionic + OH⁻ - H₂O (pH > pKa2) Anionic->Zwitterionic + H₃O⁺ - H₂O (pH < pKa2)

Caption: pH-Dependent Equilibrium of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_pka pKa & pI Determination cluster_characterization Structural Characterization cluster_data Data Analysis synthesis Synthesize and Purify This compound potentiometric Potentiometric Titration synthesis->potentiometric ief Isoelectric Focusing (IEF) synthesis->ief nmr pH-Dependent NMR Spectroscopy synthesis->nmr ir pH-Dependent IR Spectroscopy synthesis->ir analysis Calculate pKa1, pKa2, and pI Confirm Zwitterionic Structure potentiometric->analysis ief->analysis nmr->analysis ir->analysis

Caption: Experimental Workflow for Zwitterion Characterization.

References

Potential Applications of 3-(Azepan-1-yl)propanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanoic acid is a versatile synthetic intermediate featuring a seven-membered azepane ring, a privileged scaffold in medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive compounds. This technical guide explores the potential therapeutic applications of this compound by examining the established activities of its derivatives and the broader class of azepane-containing molecules. Potential applications are highlighted in oncology, infectious diseases, and disorders of the central nervous system (CNS). This document provides detailed, adaptable experimental protocols for the synthesis and in vitro evaluation of this compound and its analogs, aiming to facilitate further research and drug discovery efforts in this area.

Introduction

The azepane ring, a seven-membered saturated heterocycle, is a key structural component in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to a diverse range of biological targets. The incorporation of a propanoic acid side chain introduces a carboxylic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with target proteins. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.[2] This guide will delve into the prospective applications of this compound in medicinal chemistry, drawing insights from the biological activities of its derivatives and related azepane-containing structures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of azepane with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group. A common and straightforward method involves the reaction of azepane with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol: Synthesis via N-alkylation

This protocol describes the synthesis of this compound from azepane and 3-bromopropanoic acid.

Materials:

  • Azepane

  • 3-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of azepane (1.0 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (2.5 equivalents).

  • Add a solution of 3-bromopropanoic acid (1.1 equivalents) in acetonitrile dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in water and wash with diethyl ether to remove any unreacted azepane.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of Synthetic Workflow:

G start Start Materials: Azepane, 3-Bromopropanoic Acid, Potassium Carbonate, Acetonitrile reaction N-Alkylation Reaction (Reflux, 12-18h) start->reaction workup Workup: - Filtration - Concentration - Aqueous Wash - Acidification - Extraction reaction->workup purification Purification: - Drying - Concentration - (Optional: Recrystallization/ Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the biological activities of its derivatives and the broader class of azepane-containing compounds, this compound holds potential in several therapeutic areas.

Anticancer Activity

A derivative of this compound, 3-(azepan-1-ylsulfonyl)-N-aryl benzamide, has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[3][4] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents targeting CAIX or other cancer-related targets.

Table 1: Anticancer Activity of a this compound Derivative

CompoundTargetIC₅₀ (nM)Reference
3-(azepan-1-ylsulfonyl)-N-aryl benzamide (compound 26)CAIX19[3]
3-(azepan-1-ylsulfonyl)-N-aryl benzamide (compound 16)CAIX310[4]

This protocol outlines a method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound (e.g., this compound derivatives) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram of Cytotoxicity Assay Workflow:

G cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition and Incubation (4 hours) incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The azepane moiety is present in various compounds with demonstrated antimicrobial activity.[1][7] While specific data for this compound is not available, its structural features suggest it could serve as a scaffold for the development of new antibacterial and antifungal agents.

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth. Alternatively, the absorbance at 600 nm can be measured using a microplate reader.

Central Nervous System (CNS) Activity

The azepane ring is a common feature in CNS-active drugs, including some anticonvulsants and antipsychotics.[1] The propanoic acid moiety of this compound bears a structural resemblance to the neurotransmitter gamma-aminobutyric acid (GABA), suggesting a potential for interaction with GABA receptors or related targets in the CNS.

This protocol describes a competitive binding assay to determine the affinity of a test compound for GABA receptors.[1]

Materials:

  • Rat brain membrane preparation

  • [³H]-Muscimol (radioligand for GABA-A receptors) or other suitable radioligand

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA (for non-specific binding determination)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare dilutions of the test compound in the binding buffer.

  • In a series of tubes, add the rat brain membrane preparation, [³H]-radioligand at a fixed concentration, and either binding buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or the test compound at various concentrations.

  • Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

Diagram of GABA Receptor Signaling Pathway:

G GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Ion_Channel Ion Channel (e.g., Cl⁻) GABA_Receptor->Ion_Channel Activates Neuronal_Inhibition Neuronal Inhibition Ion_Channel->Neuronal_Inhibition Leads to Test_Compound 3-(Azepan-1-yl)propanoic acid derivative Test_Compound->GABA_Receptor Potential Modulator

Caption: Simplified GABA receptor signaling pathway.

Conclusion

This compound is a promising, yet underexplored, scaffold for medicinal chemistry. Drawing from the established biological activities of its derivatives and the broader family of azepane-containing compounds, this molecule holds significant potential for the development of novel therapeutics in oncology, infectious diseases, and neurology. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and its analogs, thereby unlocking their full therapeutic potential. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to advance its application in drug discovery.

References

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azepan-1-yl)propanoic acid is a heterocyclic compound incorporating a seven-membered azepane ring and a propanoic acid moiety. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its significance lies in its utility as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role in drug development. Detailed experimental protocols for its synthesis are provided, along with a structured presentation of its chemical data. Furthermore, this guide illustrates the synthetic pathway and its logical application in drug discovery through diagrams.

Introduction

The confluence of a saturated nitrogen-containing heterocycle and a carboxylic acid functional group in this compound makes it a molecule of interest for scientific research. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved and experimental drugs.[1][2] Its conformational flexibility can be crucial for biological activity.[1] The propanoic acid moiety, a short-chain carboxylic acid, can participate in various biological interactions and serves as a handle for further chemical modifications. Propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] The combination of these two structural features in this compound presents opportunities for the design of novel therapeutic agents, particularly targeting neurological and cardiovascular systems.[5] It also serves as an intermediate in the synthesis of specialized materials such as uni- and bi-nuclear tertiary ammonium ionic liquids.[6]

Physicochemical Properties

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 730996-05-1[7][8]
Molecular Formula C₉H₁₇NO₂[7]
Molecular Weight 171.24 g/mol [8][9]
Physical Form Solid or liquid[8]
Purity ≥95%[7]
Storage Sealed in dry, room temperature[7][8]
SMILES O=C(O)CCN1CCCCCC1[9]
InChI Key XQLMHRJUEUXBPF-UHFFFAOYSA-N[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the aza-Michael addition of azepane to an acrylate ester, such as ethyl acrylate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis Azepane Azepane Michael_Reaction Michael Addition Azepane->Michael_Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Michael_Reaction Intermediate Ethyl 3-(Azepan-1-yl)propanoate Michael_Reaction->Intermediate Hydrolysis_Reaction Hydrolysis Intermediate->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product

Figure 1: Synthesis Workflow for this compound
Experimental Protocols

Step 1: Aza-Michael Addition of Azepane to Ethyl Acrylate

This procedure is a generalized protocol based on known Michael addition reactions involving amines and acrylates.

  • Materials:

    • Azepane (1.0 eq)

    • Ethyl acrylate (1.1 eq)

    • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

    • Optional: Catalyst (e.g., a Lewis acid or base)

  • Procedure:

    • In a round-bottom flask, dissolve azepane in the chosen solvent. If performing the reaction solvent-free, proceed to the next step.

    • Slowly add ethyl acrylate to the solution (or to the neat azepane) while stirring. The reaction is often exothermic, so controlled addition and cooling may be necessary.

    • The reaction mixture can be stirred at room temperature or heated to increase the reaction rate. Reaction times can vary from a few hours to several days.

    • To significantly reduce reaction time and potentially increase yield, microwave irradiation can be employed.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

    • Once the reaction is complete, the solvent (if used) is removed under reduced pressure.

    • The crude product, ethyl 3-(azepan-1-yl)propanoate, can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of Ethyl 3-(Azepan-1-yl)propanoate

This procedure is a standard method for the hydrolysis of esters.

  • Materials:

    • Ethyl 3-(azepan-1-yl)propanoate (1.0 eq)

    • Aqueous base (e.g., NaOH or KOH solution, 1.2 eq) or aqueous acid (e.g., HCl or H₂SO₄)

    • Solvent (e.g., water, ethanol/water mixture)

  • Procedure:

    • Dissolve ethyl 3-(azepan-1-yl)propanoate in the chosen solvent in a round-bottom flask.

    • Add the aqueous base or acid to the solution.

    • Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling to room temperature, if basic hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may already be in its protonated form.

    • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization.

Spectroscopic Data (Reference)

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the azepane ring (likely in the 1.5-3.0 ppm range), and two triplet signals for the -CH₂-CH₂-COOH group (in the 2.0-3.0 ppm range). A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (>10 ppm).
¹³C NMR Carbon signals for the azepane ring (typically in the 25-60 ppm range), two signals for the ethyl chain, and a signal for the carbonyl carbon of the carboxylic acid at a downfield position (around 170-180 ppm).
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1725 cm⁻¹), and C-H stretching bands for the aliphatic parts of the molecule (around 2850-3000 cm⁻¹).

Role in Drug Discovery

This compound is a valuable starting material in drug discovery due to the favorable properties of its structural components. The azepane ring provides a three-dimensional structure that can enhance binding to biological targets, while the propanoic acid moiety can act as a pharmacophore or a point for further chemical elaboration.

Drug_Discovery_Logic Logical Application of this compound in Drug Discovery cluster_moieties Structural Features cluster_applications Medicinal Chemistry Strategies cluster_outcomes Potential Outcomes Start This compound Azepane Azepane Ring (Scaffold/Pharmacophore) Start->Azepane contributes PropanoicAcid Propanoic Acid Moiety (Pharmacophore/Linker) Start->PropanoicAcid contributes LeadOpt Lead Optimization Start->LeadOpt ScaffoldHopping Scaffold Hopping / Fragment-Based Design Azepane->ScaffoldHopping Bioisosteres Bioisosteric Replacement PropanoicAcid->Bioisosteres ImprovedPotency Improved Potency & Selectivity ScaffoldHopping->ImprovedPotency EnhancedPK Enhanced Pharmacokinetics LeadOpt->EnhancedPK NovelIP Novel Intellectual Property LeadOpt->NovelIP Bioisosteres->EnhancedPK

Figure 2: Logical Application in Drug Discovery

The azepane ring's presence is significant in the design of novel therapeutics.[10][11] Its conformational flexibility can be key to its biological activity.[1] The propanoic acid group can be crucial for target interaction, or it can be modified or replaced with bioisosteres to improve pharmacokinetic properties.[12][13] Bioisosteric replacement of the carboxylic acid can address issues such as metabolic instability and poor membrane permeability.[12][13]

Conclusion

This compound, while not having a detailed, documented history of its discovery, is a commercially available compound with clear applications in synthetic chemistry. Its straightforward synthesis from readily available starting materials makes it an accessible building block for both academic and industrial research. The combination of the azepane scaffold and the propanoic acid functional group provides a versatile platform for the development of new molecules with potential applications in drug discovery and materials science. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their work.

References

An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Azepan-1-yl)propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The incorporation of the seven-membered azepane ring offers unique conformational flexibility, which can be exploited to achieve high-potency and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds, with a particular focus on their potential as enzyme inhibitors for anticancer applications. Detailed experimental protocols and visual representations of key pathways and workflows are included to assist researchers in the development of novel therapeutics based on this promising chemical core.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives has been most notably explored in the context of carbonic anhydrase IX (CAIX) inhibition, a key target in cancer therapy due to its role in tumor acidosis and progression. A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have demonstrated potent inhibitory activity against this enzyme.[1][2]

Compound IDTarget EnzymeR Group (N-aryl)IC50 (nM)[1][2]
8 CAIX4-Fluorophenyl310
16 CAIX3,4-Dichlorophenyl310
26 CAIX4-Nitrophenyl19

Table 1: Inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives against Carbonic Anhydrase IX (CAIX).

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid moiety to form amides, esters, or other functional groups. The core, this compound, serves as a key intermediate in these synthetic routes.[3]

1. General Procedure for the Synthesis of N-Aryl-3-(azepan-1-yl)propanamides:

This protocol is adapted from general methods for propanamide synthesis.[4][5]

  • Step 1: Activation of Carboxylic Acid. To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC) is added at a controlled temperature (typically 0 °C to room temperature).

  • Step 2: Amide Bond Formation. The desired aniline derivative (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are added to the activated carboxylic acid species. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. The reaction mixture is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-3-(azepan-1-yl)propanamide.

2. General Procedure for the Synthesis of 3-(Azepan-1-yl)propanoate Esters:

This protocol is based on standard esterification methods.[6]

  • Step 1: Esterification. this compound (1 equivalent) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • Step 2: Reaction. The reaction mixture is heated to reflux and stirred for several hours until completion, as monitored by TLC.

  • Step 3: Work-up and Purification. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over an anhydrous salt and concentrated. The crude ester is purified by column chromatography.

Anticancer Activity Assay Protocol (MTT Assay)

The following is a general protocol for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines, such as those used for evaluating other propanoic acid derivatives with anticancer potential.[7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Inhibition Pathway

The inhibition of carbonic anhydrase IX (CAIX) by this compound derivatives, specifically the sulfonylbenzamide analogs, is a key mechanism for their anticancer activity. CAIX is a transmembrane enzyme that is highly expressed in many types of tumors in response to hypoxia. It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[9][10] Inhibition of CAIX disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis.[1][11]

CAIX_Inhibition_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_Expression Increased CAIX Expression HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_Expression->CAIX Azepane_Derivative 3-(Azepan-1-yl)propanoic Acid Derivative (Inhibitor) Azepane_Derivative->CAIX Intracellular_Acidification Intracellular Acidification (Lower pH) Azepane_Derivative->Intracellular_Acidification Inhibition leads to pH_Regulation Extracellular H+ + HCO3-  ⇌ H2CO3 ⇌ CO2 + H2O CAIX->pH_Regulation Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Synthesis_Evaluation_Workflow Start Design of Novel This compound Derivatives Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design and Synthesis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Promising Compounds End Identification of Preclinical Candidate In_Vivo_Studies->End

References

Safety and handling of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 3-(Azepan-1-yl)propanoic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for this compound and its hydrochloride salt. A comprehensive risk assessment should be conducted by qualified professionals before handling this chemical. All laboratory work should be performed in compliance with institutional and regulatory safety standards.

Chemical Identification and Physical Properties

This compound is a carboxylic acid derivative containing a seven-membered azepane ring. It serves as an intermediate in the synthesis of various bioactive compounds.[1]

PropertyDataSource
IUPAC Name This compound-
CAS Number 730996-05-1[2][3]
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [3]
Appearance Not specified; likely a solid or oil-
Purity Typically ≥95%[3]
Synonyms O=C(O)CCN1CCCCCC1[3]

Hazard Identification and Classification

Safety data for this compound is limited. The following GHS classification is based on data for its hydrochloride salt, this compound hydrochloride (CAS: 136671-92-6), which is expected to have a similar hazard profile.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet[4]

GHS Pictograms:

alt text

Signal Word: Warning [4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[4][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • P405: Store locked up.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

Proper handling is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safely managing the chemical in a laboratory setting.

G cluster_ppe Personal Protective Equipment prep Preparation & PPE handling Chemical Handling prep->handling Proceed to handling spill Spill? handling->spill cleanup Spill Cleanup spill->cleanup Yes exp_end End of Experiment spill->exp_end No cleanup->handling Resume work decon Decontamination exp_end->decon Clean work area waste Waste Disposal decon->waste Segregate waste storage Return to Storage decon->storage Seal & store ppe_items • Safety Goggles (EN 166) • Chemical-resistant Gloves (e.g., Nitrile) • Laboratory Coat • Closed-toe Shoes

Caption: General workflow for safe handling and PPE.

Methodology:

  • Preparation: Before handling, ensure a chemical fume hood is operational. Review the Safety Data Sheet (SDS). Prepare all necessary equipment and a designated waste container.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]

  • Decontamination: After handling, thoroughly wash hands and any affected skin areas with soap and water.[4] Clean the work surface and any contaminated equipment.

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[6]

First Aid Response Workflow

In case of accidental exposure, immediate and appropriate first aid is critical.

G exposure Exposure Event skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Wash with soap & water for 15 mins. Consult physician. skin->action_skin action_eyes Rinse with water for 15 mins. Remove contacts. Consult physician. eyes->action_eyes action_inhalation Move to fresh air. If not breathing, give artificial respiration. Consult physician. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. Consult physician. ingestion->action_ingestion

Caption: First aid procedures for accidental exposure.

Methodology:

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation develops.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Hypothetical Synthesis Protocol

No specific protocol for the synthesis of this compound is readily available in the cited literature. A plausible method is the Michael addition of azepane to acrylic acid. This is a hypothetical protocol and requires optimization and safety validation.

G start Start: Reagents reactants Azepane + Acrylic Acid (Solvent: e.g., Ethanol) start->reactants reaction Reaction (e.g., Reflux, monitor by TLC) reactants->reaction Combine & heat workup Workup reaction->workup Reaction complete purify Purification (e.g., Recrystallization or Chromatography) workup->purify Isolate crude product product Final Product: This compound purify->product Characterize

Caption: Hypothetical workflow for chemical synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Amine: Slowly add azepane (1.1 eq) to the solution at room temperature. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product may be purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stability and Reactivity

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[6]

  • Possibility of Hazardous Reactions: No hazardous reactions are predicted if stored and handled as prescribed.[6] Exothermic reactions may occur with strong oxidizing agents.

  • Conditions to Avoid: Avoid sources of ignition such as heat, sparks, and open flames.[6]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for this compound are not available in the public domain. The GHS classification suggests it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[4] No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[5] Similarly, information on persistence, degradability, and bioaccumulative potential has not been found.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]

  • Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed container.[10] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as hazardous waste, listing all chemical contents by their full name and approximate percentages.[10]

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials. Use secondary containment for liquid waste.[10]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[10] Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, the container may be disposed of or recycled according to institutional policies.

References

A Technical Guide to Sourcing and Utilizing 3-(Azepan-1-yl)propanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing, handling, and utilizing 3-(Azepan-1-yl)propanoic acid in a research and development setting. This document outlines commercially available sources, provides a detailed experimental protocol for a common application, and establishes a robust workflow for quality assurance and control.

Sourcing this compound: A Comparative Overview

This compound, and its hydrochloride salt, are available from several chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, researchers should consider factors such as purity, available quantities, and the availability of comprehensive analytical documentation. The following table summarizes key quantitative data from a selection of suppliers.

Supplier/BrandProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
BLDpharm This compound730996-05-1C₉H₁₇NO₂171.24≥95%100mg, 250mg, 1g, 5g
Lead Sciences This compound730996-05-1C₉H₁₇NO₂171.236895%100mg, 250mg, 1g, 5g[1]
ChemScene This compound hydrochloride136671-92-6C₉H₁₈ClNO₂207.70≥97.0% (by NMR)Inquire
MySkinRecipes This compound730996-05-1C₉H₁₇NO₂171.236895%100mg
National Analytical Corporation 3-azepan-1-ylpropanoic Acid730996-05-1C₉H₁₇NO₂Not SpecifiedNot SpecifiedInquire[2]
ChemicalBook 3-AZEPAN-1-YL-PROPIONIC ACID730996-05-1C₉H₁₇NO₂171.24Not SpecifiedInquire[3]

Note: Purity levels and available quantities are subject to change and may vary by batch. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase.

Experimental Protocol: Synthesis of a Protic Ionic Liquid for Catalysis

This compound hydrochloride is a precursor for the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids.[3] These ionic liquids can be employed as catalysts in various organic reactions, such as the preparation of tributyl citrate, a biodegradable plasticizer. The following is a representative protocol for the synthesis of a protic ionic liquid from this compound.

Objective: To synthesize the protic ionic liquid [H-Azep-PrA][Cl] (Azepanium-1-yl-propanoic acid chloride) via protonation of the tertiary amine.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M solution in diethyl ether

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.71 g (10 mmol) of this compound in 50 mL of anhydrous diethyl ether under an inert atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 10 mL of a 1M solution of HCl in diethyl ether (10 mmol) dropwise to the stirring solution over a period of 15-20 minutes.

  • Precipitation and Reaction: A white precipitate should form upon the addition of HCl. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure complete protonation.

  • Isolation: Isolate the white solid precipitate by vacuum filtration. Wash the solid with three portions of 20 mL of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under high vacuum for at least 4 hours to remove any residual solvent.

  • Characterization: The final product, [H-Azep-PrA][Cl], should be characterized to confirm its identity and purity. Recommended analytical techniques include:

    • ¹H NMR Spectroscopy: To confirm the protonation of the azepane nitrogen and the integrity of the propanoic acid chain.

    • ¹³C NMR Spectroscopy: To further confirm the carbon skeleton of the molecule.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, N-H stretching).

    • Mass Spectrometry (MS): To determine the molecular weight of the cation.

    • Melting Point Analysis: To determine the melting point of the resulting ionic liquid.

Quality Assurance and Control Workflow

A stringent quality control workflow is paramount for ensuring the reliability and reproducibility of research data. The following diagram outlines a logical process for sourcing and validating research chemicals like this compound.

Sourcing_and_QC_Workflow cluster_sourcing Sourcing Phase cluster_qc Quality Control Phase cluster_storage Storage & Handling start Identify Chemical Need (this compound) supplier_id Identify Potential Suppliers start->supplier_id quote_request Request Quotes & Documentation (CoA, SDS) supplier_id->quote_request supplier_eval Evaluate Suppliers (Purity, Cost, Lead Time) quote_request->supplier_eval purchase Place Purchase Order supplier_eval->purchase receive Receive Chemical purchase->receive doc_review Review Documentation (CoA, SDS) receive->doc_review visual_inspect Visual Inspection (Physical State, Color) doc_review->visual_inspect analytical_verify Analytical Verification (Optional but Recommended) (e.g., NMR, MS) visual_inspect->analytical_verify analytical_verify->supplier_eval Fail release Release for Research Use analytical_verify->release Pass storage Store According to SDS release->storage Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis dissolve Dissolve this compound in anhydrous diethyl ether cool Cool to 0 °C dissolve->cool add_hcl Add 1M HCl in diethyl ether dropwise cool->add_hcl stir Stir at room temperature for 2 hours add_hcl->stir filter Vacuum filter the precipitate stir->filter wash Wash with cold anhydrous diethyl ether filter->wash dry Dry under high vacuum wash->dry characterize Characterize the product (NMR, FT-IR, MS, Melting Point) dry->characterize

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel ACE Inhibitors Utilizing 3-(Azepan-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the synthesis of a novel angiotensin-converting enzyme (ACE) inhibitor candidate, designated as "Azeprilat," which incorporates a 3-(azepan-1-yl)propanoic acid moiety. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The protocols outlined herein describe a feasible synthetic pathway, drawing parallels from established syntheses of dicarboxylate-containing ACE inhibitors such as lisinopril and enalapril.[1] This document also includes data presentation tables for projected yields and purity, along with diagrams illustrating the synthetic workflow and the mechanism of ACE inhibition.

Introduction

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used in the treatment of hypertension and congestive heart failure.[2][3] They act by inhibiting the ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] The inhibition of ACE leads to vasodilation and a subsequent reduction in blood pressure.[1]

The general structure-activity relationship (SAR) for dicarboxylate-containing ACE inhibitors indicates that a key feature for potent inhibition is the presence of a zinc-binding group (often a carboxylate), a heterocyclic ring that mimics the C-terminal carboxylate of ACE substrates, and a side chain that interacts with the enzyme's active site. This document outlines a hypothetical synthetic route to a novel ACE inhibitor, "Azeprilat," which utilizes this compound as a key building block to introduce a large, hydrophobic heterocyclic ring system, potentially enhancing the inhibitor's potency and pharmacokinetic profile.[5]

Proposed Synthesis of Azeprilat

The proposed synthesis of Azeprilat involves a multi-step pathway analogous to the synthesis of lisinopril.[6][7] The key steps include the protection of functional groups, peptide coupling, and deprotection to yield the final active pharmaceutical ingredient (API).

2.1. Overall Synthetic Scheme

The synthesis begins with the protection of L-lysine, followed by coupling with a protected keto-acid derivative and subsequent reductive amination with this compound. The final step involves the deprotection of the protecting groups to yield Azeprilat.

2.2. Data Presentation

The following table summarizes the expected yields and purity for each step of the Azeprilat synthesis based on analogous reactions in the synthesis of lisinopril.

StepReactionStarting MaterialsProductExpected Yield (%)Expected Purity (%)
1Boc ProtectionL-Lysine, Boc-anhydrideN⁶-Boc-L-lysine90-95>98
2EsterificationN⁶-Boc-L-lysine, Benzyl alcoholN⁶-Boc-L-lysine benzyl ester85-90>98
3Reductive AminationN⁶-Boc-L-lysine benzyl ester, Ethyl 2-oxo-4-phenylbutanoate, this compoundProtected Azeprilat intermediate60-70>95
4DeprotectionProtected Azeprilat intermediate, H₂/Pd-CAzeprilat80-90>99

Experimental Protocols

3.1. Step 1: Synthesis of N⁶-Boc-L-lysine

  • Materials: L-Lysine, Di-tert-butyl dicarbonate (Boc-anhydride), Sodium bicarbonate, Dioxane, Water.

  • Protocol:

    • Dissolve L-Lysine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.

    • Add a solution of Boc-anhydride (1.1 eq) in dioxane dropwise over 1 hour, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with ethyl acetate (3 x 50 mL).

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N⁶-Boc-L-lysine as a white solid.

3.2. Step 2: Synthesis of N⁶-Boc-L-lysine benzyl ester

  • Materials: N⁶-Boc-L-lysine, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene.

  • Protocol:

    • Suspend N⁶-Boc-L-lysine (1.0 eq) in toluene.

    • Add benzyl alcohol (1.2 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 8 hours.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N⁶-Boc-L-lysine benzyl ester.

3.3. Step 3: Synthesis of Protected Azeprilat Intermediate (Reductive Amination)

  • Materials: N⁶-Boc-L-lysine benzyl ester, Ethyl 2-oxo-4-phenylbutanoate, this compound, Sodium triacetoxyborohydride, Dichloromethane (DCM).

  • Protocol:

    • Dissolve N⁶-Boc-L-lysine benzyl ester (1.0 eq) and ethyl 2-oxo-4-phenylbutanoate (1.1 eq) in dry DCM.

    • Add this compound (1.2 eq) to the mixture.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the protected Azeprilat intermediate.

3.4. Step 4: Synthesis of Azeprilat (Deprotection)

  • Materials: Protected Azeprilat intermediate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Protocol:

    • Dissolve the protected Azeprilat intermediate (1.0 eq) in methanol.

    • Add 10% Pd/C (10% w/w) to the solution.

    • Subject the mixture to hydrogenation (50 psi) in a Parr apparatus for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield Azeprilat as a solid.

    • The product can be further purified by recrystallization if necessary.

Visualizations

4.1. Synthetic Workflow

Synthetic_Workflow A L-Lysine B N⁶-Boc-L-lysine A->B Step 1: Protection C N⁶-Boc-L-lysine benzyl ester B->C Step 2: Esterification D Protected Azeprilat Intermediate C->D Step 3: Reductive Amination E Azeprilat D->E Step 4: Deprotection reagent1 Boc-anhydride reagent1->B reagent2 Benzyl alcohol reagent2->C reagent3 Ethyl 2-oxo-4-phenylbutanoate, This compound, Na(OAc)₃BH reagent3->D reagent4 H₂ / Pd-C reagent4->E

Caption: Proposed synthetic workflow for Azeprilat.

4.2. Mechanism of ACE Inhibition

ACE_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Azeprilat Azeprilat (ACE Inhibitor) Azeprilat->ACE Inhibition

Caption: Mechanism of ACE inhibition by Azeprilat.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis of Azeprilat, a novel ACE inhibitor candidate. The proposed synthetic route is based on well-established chemical transformations and offers a viable pathway for the production of this compound for further preclinical and clinical evaluation. The incorporation of the this compound moiety is a rational design strategy aimed at improving the pharmacological properties of the resulting ACE inhibitor. Further studies will be required to ascertain the in vitro and in vivo efficacy and safety profile of Azeprilat.

References

The Role of 3-(Azepan-1-yl)propanoic Acid in Renin Inhibitor Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this pathway, making it a prime target for antihypertensive therapies. Direct renin inhibitors block this initial step, offering a powerful mechanism for controlling hypertension. While the direct role of 3-(Azepan-1-yl)propanoic acid as an intermediate in the synthesis of commercial renin inhibitors is not extensively documented in publicly available literature, its structural motifs—a cyclic amine (azepane) and a carboxylic acid—are of significant interest in medicinal chemistry for developing novel therapeutic agents. This document explores the potential application of this compound as an intermediate in the synthesis of renin inhibitors, based on the established principles of RAAS inhibition and the synthesis of related compounds.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS pathway is a cascade of enzymatic reactions that culminates in the production of angiotensin II, a potent vasoconstrictor. Direct renin inhibitors act at the very beginning of this cascade, preventing the conversion of angiotensinogen to angiotensin I.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes BP_Increase Increased Blood Pressure Aldosterone->BP_Increase leads to Na+ & H2O retention Vasoconstriction->BP_Increase leads to Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II Renin_Inhibitor Renin Inhibitor (e.g., Aliskiren) Renin_Inhibitor->Renin inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of renin inhibitors.

Potential Role of the Azepane Moiety in Renin Inhibitors

The azepane ring, a seven-membered saturated heterocycle, can be a valuable scaffold in drug design. Its incorporation into a renin inhibitor structure could influence several key properties:

  • Lipophilicity and Solubility: The azepane group can modulate the overall lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Binding Affinity: The flexible conformation of the azepane ring may allow for optimal interactions with the active site of the renin enzyme.

  • Pharmacokinetic Properties: The presence of the azepane moiety can impact the metabolic stability and half-life of a drug.

While no major renin inhibitor currently on the market explicitly uses this compound, the exploration of novel chemical space for next-generation renin inhibitors makes such building blocks valuable for research and development.

Data Presentation

The following tables summarize hypothetical and representative data for the synthesis and activity of a theoretical renin inhibitor derived from a this compound intermediate. These values are based on typical ranges found in the literature for renin inhibitor discovery programs.

Table 1: Synthesis Yield and Purity of a Hypothetical Renin Inhibitor Intermediate

StepReactionStarting MaterialProductYield (%)Purity (%)
1Amide CouplingThis compoundAzepane-containing amide85>98
2ReductionAzepane-containing amideAzepane-containing amine92>99
3Final CouplingAzepane-containing amineFinal Renin Inhibitor78>99 (post-purification)

Table 2: In Vitro Activity of a Hypothetical Renin Inhibitor

CompoundTargetIC50 (nM)Assay Type
Hypothetical InhibitorHuman Renin15FRET-based enzymatic assay
Aliskiren (Reference)Human Renin5FRET-based enzymatic assay

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its potential use in the synthesis of a renin inhibitor backbone.

Protocol 1: Synthesis of this compound

This protocol is a general representation of a Michael addition reaction for the synthesis of the title compound.

Materials:

  • Azepane (Hexamethyleneimine)

  • Acrylic acid

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation, if desired)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve azepane (1.0 eq) in ethanol.

  • Slowly add acrylic acid (1.1 eq) to the solution at room temperature with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography. For isolation as a hydrochloride salt, dissolve the crude product in a suitable solvent and bubble with HCl gas or add a solution of HCl in an organic solvent.

Protocol 2: General Procedure for Coupling this compound to an Amine Intermediate

This protocol describes a standard amide bond formation, a key step in the synthesis of many peptide-like renin inhibitors.

Materials:

  • This compound

  • Amine-containing core structure of a potential renin inhibitor

  • Coupling agent (e.g., HATU, HBTU, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine intermediate (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental and Drug Discovery Workflow

The development of a novel renin inhibitor involves a multi-step process, from initial design to preclinical testing.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_optimization Optimization Target_ID Target Identification (Renin) Lead_Gen Lead Generation (e.g., HTS, Fragment-based) Target_ID->Lead_Gen Scaffold_Selection Scaffold Selection (e.g., Azepane-containing) Lead_Gen->Scaffold_Selection Synthesis Chemical Synthesis of Analogs Scaffold_Selection->Synthesis In_Vitro_Assay In Vitro Enzymatic Assays (IC50 determination) Synthesis->In_Vitro_Assay ADME_Tox ADME/Tox Profiling In_Vitro_Assay->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis In_Vivo_Models In Vivo Efficacy Models (e.g., Hypertensive Rat Model) ADME_Tox->In_Vivo_Models Lead_Opt Lead Optimization In_Vivo_Models->Lead_Opt SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Candidate Preclinical Candidate Lead_Opt->Candidate

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Azepan-1-yl)propanoic acid. Due to the zwitterionic nature of the analyte, which can present challenges for retention on traditional reversed-phase columns, this method employs a low pH mobile phase to ensure consistent protonation and achieve excellent peak shape and reproducibility. The protocol is suitable for purity assessments and quantitative determination of this compound in various sample matrices.

Introduction

This compound is an organic compound that serves as an intermediate in pharmaceutical research and organic synthesis.[1] Structurally, it contains both a carboxylic acid group and a tertiary amine within the azepane ring, classifying it as a zwitterionic compound.[2][3] The analysis of such polar, zwitterionic molecules by RP-HPLC can be challenging, often resulting in poor retention and peak tailing on standard C18 columns.[2][4]

To overcome these issues, this method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid group and ensure the tertiary amine is fully protonated. This strategy enhances the compound's retention on the nonpolar stationary phase, leading to a reliable and reproducible analytical method. The method described herein is designed for use with a standard HPLC system equipped with a UV detector.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station.

  • Filters: 0.45 µm PVDF or nylon membrane filters for sample and mobile phase filtration.

Chemicals and Reagents
  • This compound: Reference Standard (Purity ≥95%).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or HPLC grade.

  • Formic Acid: LC-MS grade.

Chromatographic Conditions

The chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV-Vis at 205 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC grade water. Filter and degas.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of acetonitrile. Filter and degas.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation and Results

The described HPLC method provides a distinct, well-shaped peak for this compound, separated from the solvent front and potential impurities. The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. A summary of expected performance data is presented below.

ParameterExpected Result
Retention Time (tR) ~ 4.5 min (Varies with exact column and system)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantitation (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98% - 102%

Visualization of Experimental Workflow

The logical flow of the analytical protocol, from preparation to final data analysis, is illustrated in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_standard Prepare Standard Stock (1 mg/mL) prep_working Prepare Working Standards (1 - 100 µg/mL) prep_standard->prep_working inject_cal Inject Calibration Standards prep_working->inject_cal prep_sample Prepare & Filter Test Sample inject_sample Inject Test Sample prep_sample->inject_sample hplc_system HPLC System Setup (C18, 1 mL/min, 30°C) hplc_system->inject_cal gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_cal->gen_curve quantify Quantify Sample Concentration inject_sample->quantify gen_curve->quantify report Final Report Generation quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method presented provides a simple, accurate, and precise solution for the quantitative analysis of this compound. By controlling the mobile phase pH, the challenges associated with analyzing this zwitterionic compound are effectively overcome. This method is readily applicable in research and quality control laboratories for routine analysis. For higher sensitivity, alternative detection methods such as mass spectrometry (MS) or charged aerosol detection (CAD) could be employed.

References

Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)propanoic acid is a chemical compound of interest in organic synthesis and pharmaceutical research. It serves as a versatile building block for the creation of more complex molecules, including novel drug candidates. Its structure incorporates an azepane ring, a seven-membered saturated heterocycle, linked to a propanoic acid chain. This unique combination of a cyclic amine and a carboxylic acid moiety makes it a valuable intermediate. Accurate structural elucidation and characterization are paramount for its application in drug development and other scientific endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR characterization of this compound.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions. These values provide a reliable reference for the expected chemical shifts in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons on the azepane ring and the propanoic acid chain. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom of the azepane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~2.85t2H-CH₂-COOH
~2.65t2HN-CH₂-CH₂-
~2.55t4HN-CH₂- (azepane)
~1.60m8H-CH₂- (azepane)

Note: The carboxylic acid proton (-COOH) is expected to be a broad singlet, typically in the range of 10-13 ppm, but its position can be highly variable and it may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (ppm)Carbon Assignment
~178C=O (Carboxylic Acid)
~55N-CH₂- (azepane)
~54N-CH₂-CH₂-
~33-CH₂-COOH
~28-CH₂- (azepane)
~27-CH₂- (azepane)

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules. Other suitable solvents include deuterated methanol (CD₃OD) or deuterated water (D₂O), depending on the desired experimental conditions and the solubility of the compound.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

¹³C NMR Acquisition Protocol:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 240 ppm (centered around 100 ppm).

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Decoupling: Broadband proton decoupling during acquisition.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key stages involved in the NMR characterization of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Spectrometer E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Integration (1H) & Peak Picking K->L M Structural Elucidation L->M

Caption: Experimental workflow for NMR analysis.

Signal_Assignment_Logic cluster_structure Molecular Structure cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_assignment Final Assignment Structure This compound H_Shifts Chemical Shifts H_Multiplicity Multiplicity (n+1 rule) H_Integration Integration (Proton Count) C_Shifts Chemical Shifts C_Types Carbon Types (e.g., C=O, CH2) Assignment Correlate Data to Structure H_Shifts->Assignment H_Multiplicity->Assignment H_Integration->Assignment C_Shifts->Assignment C_Types->Assignment

Caption: Logic for NMR signal assignment.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of this compound. The predicted data and detailed protocols presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, ensuring accurate structural verification and quality control of this important chemical intermediate. Adherence to the outlined experimental procedures will facilitate the acquisition of high-resolution NMR spectra, enabling confident structural elucidation.

Application Notes and Protocols for LC-MS Analysis of 3-(Azepan-1-yl)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)propanoic acid and its derivatives are synthetic compounds containing a seven-membered azepane ring linked to a propanoic acid moiety.[1][2][3] This structural motif is of interest in medicinal chemistry and drug development. As with many polar, amine-containing compounds, their analysis by liquid chromatography-mass spectrometry (LC-MS) can present challenges, including poor retention on reversed-phase columns and inefficient ionization.[4] These application notes provide a generalized framework and detailed protocols for the development of a robust LC-MS/MS method for the quantitative analysis of this compound and its derivatives in various matrices. The methodologies described herein are based on established principles for the analysis of similar polar, amine-containing, and carboxylic acid-containing compounds.[4][5][6]

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺To be determined experimentally
Product Ion (Q3)To be determined experimentally
Dwell Time (ms)To be determined experimentally
Collision Energy (eV)To be determined experimentally
Declustering Potential (V)To be determined experimentally
Entrance Potential (V)To be determined experimentally
Collision Cell Exit Potential (V)To be determined experimentally

Table 2: Liquid Chromatography Conditions

ParameterCondition
LC SystemUPLC/HPLC system
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid or Propionic Acid in Water
Mobile Phase B0.1% Formic Acid or Propionic Acid in Acetonitrile
GradientTo be optimized (e.g., 5-95% B over 5 minutes)
Flow RateTo be optimized (e.g., 0.4 mL/min)
Column TemperatureTo be optimized (e.g., 40 °C)
Injection VolumeTo be optimized (e.g., 5 µL)

Table 3: Method Validation Parameters (Example)

ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
Matrix EffectWithin acceptable range
RecoveryConsistent and reproducible

Experimental Protocols

The following are detailed protocols that can be adapted for the LC-MS analysis of this compound and its derivatives.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for the extraction of the target analyte from a complex biological matrix.

  • Thaw Samples : Thaw plasma samples on ice.

  • Aliquoting : Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard : Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortexing : Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge : Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer to Autosampler Vials : Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the setup and execution of the LC-MS/MS analysis.

  • System Equilibration : Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Mass Spectrometer Tuning : Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

  • Method Setup : Create an acquisition method in the instrument software with the optimized LC and MS parameters from Tables 1 and 2.

  • Sequence Generation : Set up a sequence including blank injections, calibration standards, quality control samples, and the unknown samples.

  • Injection and Data Acquisition : Inject the samples and acquire the data.

  • Data Processing : Process the acquired data using the appropriate software to integrate the peak areas of the analyte and internal standard.

  • Quantification : Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentrations of the unknown samples from the calibration curve.

Protocol 3: Optional Derivatization for Improved Sensitivity

For enhanced sensitivity and chromatographic performance, derivatization of the carboxylic acid or amine group can be employed.[4][6]

  • Sample Preparation : Extract the analyte as described in Protocol 1 and evaporate to dryness.

  • Derivatization Reaction :

    • To the dried extract, add 50 µL of a derivatizing agent solution (e.g., 3-picolylamine for the carboxylic acid group in the presence of a coupling agent like EDC).

    • Add 50 µL of a suitable solvent (e.g., acetonitrile).

    • Incubate the reaction mixture (e.g., at 60 °C for 30 minutes).[6]

  • Reaction Quenching : Quench the reaction if necessary, as per the derivatizing agent's protocol.

  • Dilution and Analysis : Dilute the sample with the initial mobile phase and inject it into the LC-MS/MS system.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Vial Transfer to Autosampler Vial Centrifugation2->Vial Injection Injection onto LC Column Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Selection CID->MS2 Detector Detection MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Start Start Method Development Tune Direct Infusion for MS Tuning (Determine Precursor/Product Ions) Start->Tune Column Select LC Column (e.g., C18, HILIC) Start->Column Test Inject Standard and Assess (Peak Shape, Retention, Sensitivity) Tune->Test MobilePhase Optimize Mobile Phase (pH, Organic Modifier) Column->MobilePhase Gradient Develop Gradient Elution MobilePhase->Gradient Gradient->Test Optimize Iteratively Optimize Parameters Test->Optimize Optimize->Tune Refine MS Optimize->Gradient Refine LC Validation Method Validation (Linearity, Accuracy, Precision) Optimize->Validation Final Method

References

Application Notes and Protocols for the Purification of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(Azepan-1-yl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The inherent zwitterionic nature of this compound—possessing both a basic tertiary amine (the azepane nitrogen) and an acidic carboxylic acid—requires specific purification strategies to achieve high purity. The following sections detail recrystallization and column chromatography techniques applicable to this compound, along with expected outcomes.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique will depend on the initial purity of the material, the scale of the purification, and the desired final purity. Below is a summary of expected outcomes for the detailed protocols.

TechniquePurity BeforeExpected Purity AfterTypical YieldScaleNotes
Recrystallization85-95%>98%70-90%mg to multi-gramEffective for removing minor impurities. Solvent selection is critical.
Reversed-Phase Chromatography70-90%>99%60-80%µg to gramGood for separating closely related impurities. Requires careful mobile phase optimization.
Ion-Exchange Chromatography<70%>97%50-75%mg to gramHighly effective for zwitterionic compounds, but can be more complex to develop.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent system at different temperatures. For this compound, a mixed-solvent system is often effective.

Protocol: Recrystallization from Ethanol/Water

  • Solvent Preparation : Prepare a stock of 95% ethanol and deionized water.

  • Dissolution : In a flask, add the crude this compound. Heat the flask in a water bath to approximately 60-70°C. Add the minimum amount of hot 95% ethanol dropwise while stirring until the solid is completely dissolved.

  • Induction of Crystallization : While the solution is still warm, add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Growth : Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Purification by Column Chromatography

Column chromatography provides a higher degree of separation and is particularly useful for removing impurities with similar polarities to the target compound. Given the zwitterionic nature of this compound, reversed-phase or ion-exchange chromatography are the most suitable methods.

Protocol: Reversed-Phase Flash Chromatography

  • Stationary Phase : C18-functionalized silica gel.

  • Mobile Phase Preparation :

    • Solvent A: 0.1% Formic Acid in Deionized Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Column Equilibration : Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Elution : Load the sample onto the column and begin the elution with a gradient of Solvent B. A typical gradient might be from 5% to 50% Solvent B over 20 column volumes. The exact gradient will depend on the impurity profile and should be optimized using analytical HPLC first.

  • Fraction Collection : Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Product Isolation : Combine the pure fractions and remove the solvents under reduced pressure (e.g., rotary evaporation). The presence of formic acid will likely require co-evaporation with a non-acidic solvent like methanol to remove residual acid. Finally, dry the purified compound under high vacuum.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow A Crude Product B Dissolve in Hot 95% Ethanol A->B C Add Water (Anti-solvent) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow A Crude Product B Dissolve in Mobile Phase A->B C Load onto C18 Column B->C D Gradient Elution C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Pure Compound H->I

Caption: Workflow for purification by reversed-phase flash chromatography.

Application Notes and Protocols: Derivatization of 3-(Azepan-1-yl)propanoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azepan-1-yl)propanoic acid is a versatile scaffold in medicinal chemistry. Its carboxylic acid moiety provides a convenient handle for derivatization, allowing for the synthesis of a diverse library of compounds for biological screening. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent evaluation of its derivatives in relevant biological assays, with a focus on the development of inhibitors for cancer-related enzymes such as Carbonic Anhydrase IX (CA IX).

Data Presentation: Structure-Activity Relationship of this compound Amide Derivatives as Carbonic Anhydrase IX Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of hypothetically derivatized this compound amides against human Carbonic Anhydrase IX (CA IX) and a common off-target isoform, CA II. The data is presented to illustrate a typical structure-activity relationship (SAR) study.

Compound IDR Group (Amide Substituent)CA IX IC₅₀ (nM)[1][2]CA II IC₅₀ (nM)[1][2]Selectivity Index (CA II/CA IX)
APA-001 -H>10,000>10,000-
APA-002 -CH₃8,500>10,000>1.2
APA-003 -Phenyl9805,6005.7
APA-004 -4-Fluorophenyl4596021.3
APA-005 -4-Sulfamoylphenyl251506.0
APA-006 -4-Ureidophenyl71765252.1
APA-007 -Dansyl881,20013.6

Note: The data presented in this table is representative and compiled for illustrative purposes based on published SAR studies of related carbonic anhydrase inhibitors.

Mandatory Visualization

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Signaling cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Extracellular Space cluster_2 Intracellular Space Hypoxia Low O₂ HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp activates CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->H_HCO3 Acidosis Extracellular Acidosis H_HCO3->Acidosis Metastasis Invasion & Metastasis Acidosis->Metastasis promotes pH_reg Intracellular pH Regulation (Alkalinization) Proliferation Tumor Cell Proliferation & Survival pH_reg->Proliferation Derivative 3-(Azepan-1-yl)propanoic Acid Derivative Derivative->CAIX inhibits

Caption: Role of CA IX in tumor acidosis and its inhibition.

Experimental Workflow: Derivatization and Biological Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound activation Carboxylic Acid Activation (EDC/NHS) start->activation coupling Amide Coupling (Primary Amine) activation->coupling derivative Derivative Library coupling->derivative purification Purification & Characterization (HPLC, LC-MS, NMR) derivative->purification invitro In Vitro CA IX Inhibition Assay purification->invitro Screening cetsa Cellular Thermal Shift Assay (Target Engagement) invitro->cetsa Hit Confirmation sar SAR Analysis invitro->sar cell_based Cell-Based Proliferation Assay (e.g., MTT Assay) cetsa->cell_based Cellular Activity cetsa->sar cell_based->sar

References

Scale-Up Synthesis of 3-(Azepan-1-yl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-(Azepan-1-yl)propanoic acid, a key intermediate in the development of various bioactive compounds and pharmaceuticals.[1] The synthesis is achieved through a robust and scalable two-step process involving the Michael addition of azepane to an acrylate ester, followed by hydrolysis of the resulting ester to yield the final product. This method is advantageous due to the ready availability of starting materials, straightforward reaction conditions, and amenability to large-scale production.

Introduction

This compound, also known as 3-(hexamethyleneimino)propionic acid, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a seven-membered azepane ring, imparts unique conformational properties to molecules, making it a desirable scaffold for the design of novel therapeutics.[2] Notably, its hydrochloride salt is utilized in the synthesis of uni-nuclear and bi-nuclear tertiary ammonium ionic liquids.[3] The increasing demand for this intermediate necessitates the development of a reliable and scalable synthetic process.

The protocol outlined herein is based on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the secondary amine, azepane, acts as the nucleophile, attacking an acrylic acid ester. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This approach is widely applicable for the synthesis of N-substituted β-amino acids.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound is presented below. The process begins with the reaction of azepane and ethyl acrylate to form ethyl 3-(azepan-1-yl)propanoate, which is then hydrolyzed to the final product.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification Azepane Azepane Intermediate Ethyl 3-(azepan-1-yl)propanoate Azepane->Intermediate + EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(azepan-1-yl)propanoate (Michael Addition)

This procedure details the conjugate addition of azepane to ethyl acrylate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
AzepaneC₆H₁₃N99.171.0
Ethyl AcrylateC₅H₈O₂100.121.1
Ethanol (Solvent)C₂H₅OH46.07-

Procedure:

  • To a stirred solution of azepane (1.0 eq) in ethanol, add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 3-(azepan-1-yl)propanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure describes the saponification of the intermediate ester to the final carboxylic acid.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 3-(azepan-1-yl)propanoateC₁₁H₂₁NO₂199.291.0
Sodium HydroxideNaOH40.001.5
WaterH₂O18.02-
EthanolC₂H₅OH46.07-
Hydrochloric Acid (concentrated)HCl36.46to pH ~6-7

Procedure:

  • Dissolve the crude ethyl 3-(azepan-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The remaining aqueous solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 6-7.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white to off-white solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number730996-05-1[4]
Molecular FormulaC₉H₁₇NO₂[4]
Molecular Weight171.24 g/mol [1]
AppearanceWhite to off-white solid
Purity (typical)>95%[4]

Table 2: Summary of a Typical Scale-Up Synthesis Batch

ParameterStep 1: Michael AdditionStep 2: HydrolysisOverall
Inputs
Azepane1.0 kg (10.08 mol)-1.0 kg
Ethyl Acrylate1.11 kg (11.09 mol)-1.11 kg
Sodium Hydroxide-0.60 kg (15.12 mol)0.60 kg
Outputs
Intermediate (crude)~1.99 kg--
Final Product (dried)-~1.55 kg~1.55 kg
Yield ~98% (crude)~90%~88%

Workflow Diagram

The following diagram illustrates the logical workflow for the scale-up synthesis and quality control of this compound.

Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage Start Start Michael_Addition Michael Addition: Azepane + Ethyl Acrylate Start->Michael_Addition Hydrolysis Saponification: Ester Hydrolysis Michael_Addition->Hydrolysis In_Process_Control In-Process Control (TLC/GC) Michael_Addition->In_Process_Control Isolation Product Isolation: Filtration & Drying Hydrolysis->Isolation Hydrolysis->In_Process_Control Final_Product_Analysis Final Product Analysis (HPLC, NMR, MS) Isolation->Final_Product_Analysis Release Product Release Final_Product_Analysis->Release

Caption: Workflow for the synthesis and quality control of this compound.

Safety Considerations

  • Azepane: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Ethyl Acrylate: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The described two-step synthesis provides an efficient and scalable method for the production of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for implementation in both academic and industrial settings. The detailed experimental procedures and workflow diagrams are intended to guide researchers and drug development professionals in the successful scale-up of this important chemical intermediate.

References

Application Note & Protocol: Analytical Method Validation for the Quantification of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for the validation of an analytical method for the quantification of 3-(Azepan-1-yl)propanoic acid in a given matrix, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The validation process ensures that the analytical method is suitable for its intended purpose, yielding reliable, reproducible, and accurate data.[6][7][8][9][10] The described protocols are applicable for methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantification of small molecules.[11][12]

Analytical Method Parameters

A typical Liquid Chromatography (LC) method for the analysis of a small molecule like this compound is outlined below. This serves as a starting point and should be optimized as necessary.

Table 1: Example Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV or LC-MS/MS
Column C18 reverse-phase, 2.1 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 0-0.8 min (2-100% B), 0.8-2.0 min (100% B), 2.0-2.1 min (100-2% B), 2.1-5.5 min (2% B)[13]
Flow Rate 0.4 mL/min[13]
Column Temperature 37 °C[13]
Injection Volume 3 µL[13]
Detector UV at an appropriate wavelength or Mass Spectrometer
Internal Standard (IS) A structurally similar compound, if available.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.

Table 2: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity/Selectivity To ensure the analyte's signal is free from interference from other components like impurities or matrix effects.[3][7]No interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range.[3][11]Correlation coefficient (r²) ≥ 0.99.[9]
Accuracy To determine the closeness of the measured value to the true value.[3][11]Mean recovery of 80-120% of the nominal concentration (85-115% for higher concentrations).[8]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.[3][11]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[1]Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[1]Typically determined by a signal-to-noise ratio of 10:1, with accuracy and precision within acceptable limits.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]System suitability parameters should remain within acceptable limits.
Stability To assess the chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity/Selectivity
  • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of this compound and the internal standard (IS).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Compare the chromatograms of the blank and spiked samples to ensure no significant interference.

Linearity and Range
  • Prepare a stock solution of this compound and the IS in a suitable solvent.

  • Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range of the samples.[9]

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.[9]

Accuracy and Precision
  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and 80% of the highest standard).

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each level.

  • Calculate the accuracy as the percentage of the measured concentration to the nominal concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Signal-to-Noise Ratio Method:

    • Analyze a series of diluted solutions of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope Method:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Robustness
  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a system suitability sample and a QC sample under each varied condition.

  • Evaluate the impact of the changes on system suitability parameters (e.g., retention time, peak shape) and the quantification of the QC sample.

Stability
  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at specified intervals.

  • Post-Preparative Stability: Evaluate the stability of processed samples in the autosampler over a certain period.

Data Presentation

Table 3: Linearity Data Summary

Concentration (ng/mL)Mean Peak Area Ratio (n=3)
Standard 1...
Standard 2...
Standard 3...
Standard 4...
Standard 5...
Standard 6...
Correlation Coefficient (r²) ≥ 0.99

Table 4: Accuracy and Precision Data Summary

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Inter-day (n=15)
Mean Measured Conc. (ng/mL) Accuracy (%) RSD (%) Mean Measured Conc. (ng/mL)
Low ...............
Medium ...............
High ...............

Table 5: Stability Data Summary

Stability TestQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) Low.........
High.........
Short-Term (24h, RT) Low.........
High.........
Long-Term (-80°C, 1 month) Low.........
High.........

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy_precision Accuracy & Precision protocol->accuracy_precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Stability protocol->stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy_precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report end End: Method Implementation validation_report->end

Caption: Overall workflow for analytical method validation.

Validation_Parameters_Relationship method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range_node Range linearity->range_node loq LOQ accuracy->loq precision->loq

Caption: Logical relationship between key validation parameters.

References

Application Notes and Protocols for In Vitro Assays Involving Derivatives of 3-(Azepan-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various in vitro assays involving derivatives of 3-(Azepan-1-yl)propanoic acid. The information is compiled from recent studies and is intended to guide researchers in setting up and interpreting experiments related to these compounds.

Section 1: Carbonic Anhydrase IX Inhibition for Anticancer Activity

Derivatives of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide have been identified as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors and linked to cancer progression.

Data Presentation

A series of these compounds demonstrated significant inhibitory activity against CAIX, with IC50 values in the low nanomolar range.

Compound IDCAIX IC50 (nM)
8 Not Specified
16 310
26 Not Specified

Note: Specific IC50 values for compounds 8 and 26 were not detailed in the provided information, but they were among the most active analogs.

Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase IX.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of assay buffer.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of a solution containing recombinant human CAIX to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate, 4-nitrophenyl acetate (NPA).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is monitored.

  • The inhibitory activity is calculated as the percentage of inhibition compared to a control without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram

CAIX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solution Add_Compound Add Test Compound (Varying Concentrations) Compound_Prep->Add_Compound Enzyme_Prep Prepare CAIX Solution Add_Enzyme Add CAIX Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare NPA Substrate Solution Add_Substrate Add NPA Substrate Substrate_Prep->Add_Substrate Add_Buffer Add Assay Buffer to 96-well Plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Incubate Incubate for 15 min Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for CAIX Inhibition Assay.

Section 2: Antiproliferative Activity in Human Cancer Cell Lines

The most active carbonic anhydrase IX inhibitors were further evaluated for their ability to inhibit the growth of various human cancer cell lines.

Data Presentation

Compound 16 demonstrated potent growth inhibitory effects against several cancer cell lines in the NCI-60 screen.[1]

Note: A detailed table of IC50 values for each of the 60 cell lines was not provided in the initial information.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator.

  • The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

Workflow Diagram

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay and Readout cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Add_Compound Add Test Compound (Varying Concentrations) Adherence->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cell Viability Assay.

Section 3: Antimycobacterial Activity of Lupane Type A-Ring Azepane Triterpenoids

A series of lupane type A-ring azepano-triterpenoids, which are derivatives of betulin, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Data Presentation

Several compounds exhibited potent antimycobacterial activity. The selectivity index (SI), a ratio of cytotoxicity to antimicrobial activity (CC50/MIC), is a critical parameter for evaluating the therapeutic potential.

Compound IDM. tuberculosis H37Rv MIC (µM)THP-1 Cell Line CC50 (µM)
2 ≤4≤16
7 0.5≤16
9 ≤4≤16
10 ≤4≤16
14 Not specified for H37RvNot specified
16 ≤4≤16
20 ≤4≤16

Note: Compound 14 was highly active against M. avium with a MIC of 0.0625 µM.[2]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Workflow Diagram

MABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture_Bacteria Culture M. tuberculosis H37Rv Add_Bacteria Add Bacterial Suspension to 96-well Plate Culture_Bacteria->Add_Bacteria Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Add_Bacteria Incubate_Primary Incubate for 5-7 days at 37°C Add_Bacteria->Incubate_Primary Add_Alamar_Blue Add Alamar Blue Reagent Incubate_Primary->Add_Alamar_Blue Incubate_Secondary Incubate for 24 hours Add_Alamar_Blue->Incubate_Secondary Observe_Color Observe Color Change (Blue vs. Pink) Incubate_Secondary->Observe_Color Determine_MIC Determine MIC Observe_Color->Determine_MIC

Caption: Workflow for MABA MIC Determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Azepan-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and atom-economical method for synthesizing this compound is the aza-Michael addition of azepane to acrylic acid. This reaction involves the nucleophilic attack of the secondary amine (azepane) on the β-carbon of the α,β-unsaturated carboxylic acid (acrylic acid). The reaction can often be performed neat or in a variety of polar solvents.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities often encountered are:

  • Unreacted Starting Materials: Residual azepane and acrylic acid.

  • Poly(acrylic acid): A polymeric byproduct formed from the self-polymerization of acrylic acid, especially at elevated temperatures.[1]

  • Azepane Acrylamide: Formed via a competing amidation reaction between azepane and acrylic acid, particularly under conditions that favor dehydration.[2][3][4][5]

  • Solvent and Catalyst Residues: Any remaining solvent or catalyst used during the reaction or workup.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, the disappearance of the vinyl protons of acrylic acid and the appearance of new aliphatic signals corresponding to the product are key indicators of reaction completion.

Q4: What are the recommended purification methods for this compound?

A4: Due to the zwitterionic nature of the product, purification can be challenging. Common methods include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be effective.

  • Column Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the standard method for purifying amino acids and their derivatives.[6] Ion-exchange chromatography can also be employed to separate the amphoteric product from non-ionic impurities.[7]

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for purification.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Low Reaction Temperature While high temperatures can lead to side reactions, the reaction may be too slow at ambient temperature. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or NMR.
Inhibitor in Acrylic Acid Acrylic acid is often supplied with a polymerization inhibitor (e.g., MEHQ). While usually not necessary to remove for small-scale synthesis, for sluggish reactions, consider using freshly distilled or inhibitor-free acrylic acid.
Incorrect Stoichiometry Ensure the molar ratio of azepane to acrylic acid is accurate. A slight excess of the amine is sometimes used to drive the reaction to completion, but this can complicate purification.
Issue 2: Presence of Significant Side Products
Potential Cause Suggested Solution
Polymerization of Acrylic Acid This is often indicated by the formation of a viscous or solid mass in the reaction mixture. Avoid high reaction temperatures. The reaction should ideally be run at the lowest temperature that allows for a reasonable reaction rate. Running the reaction in a solvent can also help to dissipate heat and reduce polymerization.[1]
Formation of Azepane Acrylamide This side product is favored by conditions that promote dehydration (e.g., high temperatures). If amide formation is significant, consider using an acrylate ester (e.g., methyl acrylate or ethyl acrylate) instead of acrylic acid, followed by a subsequent hydrolysis step to obtain the carboxylic acid.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is Highly Soluble in the Workup Solvent This compound is a β-amino acid and can be soluble in aqueous solutions. Avoid excessive use of water during workup. Extraction with a suitable organic solvent at the isoelectric point of the amino acid may improve recovery.
Co-elution of Impurities during Chromatography If unreacted starting materials or side products co-elute with the desired product, consider using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase or ion-exchange chromatography).[6][7] Adjusting the pH of the mobile phase can also significantly alter the retention of the zwitterionic product.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of this compound under different reaction conditions. This data is for representative purposes and may not reflect actual experimental results.

Condition Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Major Impurity (%)
ANone (Neat)25248590Unreacted Azepane (5%)
BEthanol50129295Unreacted Acrylic Acid (3%)
CToluene8067075Poly(acrylic acid) (15%)
DNone (Neat)10046560Azepane Acrylamide (20%)

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 eq). If using a solvent, add it at this stage (e.g., ethanol, 2 mL per mmol of azepane).

  • Addition of Reactant: Cool the mixture in an ice bath and add acrylic acid (1.05 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or NMR. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Remove the solvent under reduced pressure. If the product crystallizes, it can be collected by filtration and washed with a cold solvent like diethyl ether. If it is an oil, it can be purified directly by chromatography.

  • Purification: Purify the crude product by reversed-phase column chromatography using a water/acetonitrile gradient with 0.1% formic acid or trifluoroacetic acid as a modifier. Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Azepane Azepane Product This compound Azepane->Product Aza-Michael Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Product

Caption: Synthesis of this compound via aza-Michael addition.

Impurity_Formation Acrylic_Acid Acrylic Acid Polymer Poly(acrylic acid) Acrylic_Acid->Polymer High Temp. Amide Azepane Acrylamide Acrylic_Acid->Amide High Temp. Azepane Azepane Azepane->Amide

Caption: Formation of common impurities from acrylic acid.

Troubleshooting_Workflow Start Crude Product Analysis (NMR, LC-MS) Check_Purity Is Purity >95%? Start->Check_Purity Unreacted_SM Unreacted Starting Materials Present? Check_Purity->Unreacted_SM No End Pure Product Check_Purity->End Yes Side_Products Side Products Present? Unreacted_SM->Side_Products No Check_Stoichiometry Verify Stoichiometry Unreacted_SM->Check_Stoichiometry Yes Purify Purify by Chromatography (RP-HPLC, IEX) Side_Products->Purify No Change_Conditions Modify Conditions (Lower Temp, Use Ester) Side_Products->Change_Conditions Yes Purify->End Optimize_Time_Temp Optimize Reaction Time/Temperature Optimize_Time_Temp->Start Check_Stoichiometry->Optimize_Time_Temp Change_Conditions->Start

Caption: Troubleshooting workflow for impure this compound.

References

Technical Support Center: Synthesis of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Azepan-1-yl)propanoic acid. The content is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through an aza-Michael addition reaction. This involves the nucleophilic addition of the secondary amine, azepane, to the electrophilic β-carbon of acrylic acid.

Q2: My reaction mixture turned into a solid mass or a viscous gel. What is the likely cause?

A2: This is a strong indication of the polymerization of acrylic acid, a common and often dominant side reaction. Acrylic acid is highly prone to radical polymerization, which can be initiated by heat, light, or impurities such as peroxides.

Q3: I am observing a significant amount of a salt-like precipitate in my reaction. What is this and how does it affect the reaction?

A3: Azepane is a basic amine, and acrylic acid is a carboxylic acid. They can undergo an acid-base reaction to form an ammonium salt.[1] This salt formation is a competing reaction that can reduce the concentration of the free amine available for the desired Michael addition, potentially lowering the overall yield.[1]

Q4: My yield is consistently low, even when I manage to avoid polymerization. What other side reactions could be occurring?

A4: Low yields can be a result of several factors beyond polymerization. The retro-Michael reaction, where the product reverts to the starting materials, can occur, especially at elevated temperatures.[1] Additionally, at higher temperatures, direct amidation between azepane and acrylic acid to form an amide, while generally unfavorable without a coupling agent, can become a minor side reaction.[2]

Q5: How can I minimize the common side reactions in this synthesis?

A5: To minimize side reactions, it is crucial to control the reaction conditions carefully. This includes using a polymerization inhibitor, maintaining a low reaction temperature, and ensuring the purity of your starting materials. Using an ester of acrylic acid (e.g., methyl acrylate) followed by a hydrolysis step can also circumvent issues related to salt and amide formation.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Salt Formation: The basicity of azepane leads to an acid-base reaction with acrylic acid, forming a stable salt and reducing the concentration of the nucleophilic amine.[1] 2. Low Reaction Temperature: While necessary to prevent polymerization, a temperature that is too low may not provide sufficient activation energy for the Michael addition to proceed at a reasonable rate.1. Use an Acrylic Ester: Consider using methyl acrylate or ethyl acrylate as the Michael acceptor. The resulting ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This avoids the competing acid-base reaction. 2. Optimize Temperature: Carefully screen a range of low temperatures (e.g., 0 °C to room temperature) to find a balance between minimizing side reactions and achieving a reasonable reaction rate.
Polymerization of the Reaction Mixture 1. Radical Polymerization: Acrylic acid is highly susceptible to polymerization initiated by heat, light, or radical impurities. 2. Absence of Inhibitor: Failure to add a polymerization inhibitor allows for the rapid formation of polyacrylic acid.1. Add a Polymerization Inhibitor: Introduce a radical inhibitor such as hydroquinone (HQ) or monomethyl ether hydroquinone (MeHQ) to the reaction mixture. 2. Control Temperature: Maintain a low and consistent reaction temperature using an ice bath or a cooling system. 3. Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 4. Use Fresh Reagents: Ensure that the acrylic acid is fresh and has been stored properly to minimize the presence of peroxide initiators.
Presence of Unexpected Byproducts in Analytical Data (e.g., NMR, LC-MS) 1. Amide Formation: Direct condensation of azepane and acrylic acid can form an amide, particularly at elevated temperatures.[2] 2. Retro-Michael Reaction: The product can revert to starting materials, which might then engage in other reactions if conditions change.[1]1. Maintain Low Temperature: Avoid heating the reaction mixture to minimize amide formation. 2. Isolate Product Promptly: Once the reaction is complete, proceed with the work-up and purification without delay to prevent product degradation via the retro-Michael reaction.
Difficulty in Product Isolation and Purification 1. Co-precipitation with Salt: The desired product may be difficult to separate from the ammonium salt formed during the reaction. 2. Contamination with Polymer: If polymerization has occurred, the viscous or solid polymer can make extraction and purification challenging.1. pH Adjustment: During the work-up, carefully adjust the pH to ensure the product is in a form that is readily extractable into an organic solvent, while leaving the salt in the aqueous phase. 2. Filtration: If a small amount of polymer has formed, it may be possible to remove it by filtration before proceeding with the extraction. If extensive polymerization has occurred, the reaction may need to be repeated under optimized conditions.

Quantitative Data Summary

The following table summarizes the impact of a polymerization inhibitor on the yield of the desired product versus the formation of polymer. The data is illustrative and based on general trends observed in Michael additions involving acrylic acid.

InhibitorConcentration (ppm)Yield of this compound (%)Polymer Formation (%)
None0< 5> 95
MeHQ20070-8020-30
PTZ20080-9010-20
MeHQ + PTZ100 + 100> 90< 10

MeHQ = Monomethyl ether hydroquinone; PTZ = Phenothiazine

Experimental Protocols

Synthesis of this compound via Michael Addition

Materials:

  • Azepane

  • Acrylic acid

  • Monomethyl ether hydroquinone (MeHQ)

  • Solvent (e.g., water, methanol, or solvent-free)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and protected from light, add acrylic acid and a catalytic amount of MeHQ (e.g., 200 ppm).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add azepane dropwise to the cooled acrylic acid with vigorous stirring. The molar ratio of azepane to acrylic acid should be approximately 1:1.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it slowly warm to room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, dilute the reaction mixture with water and adjust the pH to ~2 with hydrochloric acid.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials and non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) with a sodium hydroxide solution.

  • Extract the product into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product further by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway Azepane Azepane Intermediate Zwitterionic Intermediate Azepane->Intermediate Nucleophilic Attack AcrylicAcid Acrylic Acid AcrylicAcid->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_reactants Starting Materials Azepane Azepane Product Desired Product: This compound Azepane->Product Michael Addition (Desired Pathway) Salt Side Product: Ammonium Salt Azepane->Salt Acid-Base Reaction Amide Side Product: Amide Azepane->Amide Condensation (High Temp) AcrylicAcid Acrylic Acid AcrylicAcid->Product Michael Addition (Desired Pathway) Polymer Side Product: Poly(acrylic acid) AcrylicAcid->Polymer Radical Polymerization (Heat/Light) AcrylicAcid->Salt Acid-Base Reaction AcrylicAcid->Amide Condensation (High Temp)

Caption: Overview of potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckPolymer Check for Polymerization (Viscous/Solid Mixture) Start->CheckPolymer PolymerYes Add Inhibitor, Lower Temperature, Protect from Light CheckPolymer->PolymerYes Yes CheckSalt Analyze for Salt Formation (Precipitate) CheckPolymer->CheckSalt No Success Improved Yield PolymerYes->Success SaltYes Consider using Acrylic Acid Ester + Hydrolysis CheckSalt->SaltYes Yes CheckTemp Review Reaction Temperature CheckSalt->CheckTemp No SaltYes->Success TempLow Slightly Increase Temperature (Monitor Closely) CheckTemp->TempLow Too Low TempHigh Lower Temperature to Prevent Retro-Michael and Amide Formation CheckTemp->TempHigh Too High TempLow->Success TempHigh->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 3-(Azepan-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your 3-(Azepan-1-yl)propanoic acid synthesis. The primary synthesis route discussed is the aza-Michael addition of azepane to acrylic acid or its esters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the aza-Michael addition of azepane to an acrylic system can stem from several factors. The most common issues are the reversibility of the reaction, polymerization of the acrylate, and incomplete reaction.

Troubleshooting Steps:

  • Control the Temperature: The aza-Michael addition is a reversible process (retro-Michael reaction), and higher temperatures can favor the reverse reaction, leading to lower product yield. It is recommended to run the reaction at or slightly above room temperature.

  • Use a Polymerization Inhibitor: Acrylic acid and its esters are prone to polymerization, which consumes the starting material and complicates purification. Adding a polymerization inhibitor, such as hydroquinone (HQ) or phenothiazine (PTZ), to the reaction mixture can significantly reduce this side reaction.

  • Optimize Reactant Stoichiometry: An excess of either reactant can be employed to drive the reaction to completion. A slight excess of the amine (azepane) is often used. However, a large excess may complicate purification.

  • Consider a Catalyst: While the reaction can proceed without a catalyst, certain catalysts can improve the reaction rate and yield. Lewis acids like lithium perchlorate (LiClO₄) or organocatalysts can be effective. For a solvent-free approach, solid acid catalysts like sulfated zirconia have been shown to be efficient.

  • Solvent Selection: The choice of solvent can influence the reaction rate. Polar aza-protic solvents are generally suitable. In some cases, water has been shown to accelerate the aza-Michael addition.

Q2: I am observing significant amounts of a white, insoluble solid in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a white, insoluble solid is most likely due to the polymerization of acrylic acid or the acrylate ester.

Troubleshooting Steps:

  • Add a Polymerization Inhibitor: As mentioned previously, the addition of an inhibitor like hydroquinone or phenothiazine is crucial to prevent the polymerization of the Michael acceptor.

  • Control Reaction Temperature: High temperatures can initiate thermal polymerization. Maintaining a moderate reaction temperature is key.

  • Degas the Solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas like nitrogen or argon can help reduce radical polymerization.

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies can I use?

A3: Common impurities include unreacted starting materials (azepane and acrylic acid/ester), byproducts from side reactions (e.g., polymers), and potential salt formation if acrylic acid is used directly.

Purification Strategies:

  • Crystallization: this compound is a solid at room temperature and can often be purified by crystallization from a suitable solvent system. Experiment with different solvents and solvent mixtures to find optimal conditions for crystallization of the product while leaving impurities in the mother liquor.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. A polar eluent system will likely be required.

  • Acid-Base Extraction (if using acrylic acid): If you are synthesizing the acid directly, you can potentially use acid-base extraction during the workup. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution to deprotonate the carboxylic acid, moving it to the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer can then be acidified to precipitate the product, which can be collected by filtration.

Q4: I am using acrylic acid directly and my yield is still low despite addressing polymerization. What other side reaction could be occurring?

A4: A common competing reaction when using acrylic acid is salt formation between the basic azepane and the acidic carboxylic acid. This acid-base reaction can reduce the concentration of free amine available for the Michael addition.

Troubleshooting Steps:

  • Use an Acrylate Ester: A highly effective strategy to circumvent this issue is to use an acrylate ester (e.g., methyl acrylate or ethyl acrylate) as the Michael acceptor. The resulting ester product can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The aza-Michael addition of azepane (also known as hexamethyleneimine) to an acrylic acid derivative is the most direct and widely used method. Using an acrylate ester followed by hydrolysis is often preferred to avoid side reactions associated with the free acid.

Q2: Can I run the reaction without a solvent?

A2: Yes, solvent-free aza-Michael additions have been reported and can be highly efficient. This approach simplifies the workup procedure and is environmentally friendly. The use of a solid catalyst, such as sulfated zirconia, can be beneficial in solvent-free conditions.

Q3: What analytical techniques can I use to monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by determining its melting point.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Aza-Michael Addition

ParameterCondition ACondition BCondition CCondition D
Michael Acceptor Acrylic AcidMethyl AcrylateAcrylic AcidMethyl Acrylate
Catalyst NoneNoneLewis AcidNone
Solvent MethanolAcetonitrileDichloromethaneSolvent-Free
Temperature 25°C40°C25°C50°C
Polymerization Inhibitor YesYesYesYes
Typical Yield ModerateHighHighVery High
Key Consideration Potential salt formationRequires subsequent hydrolysisCatalyst removal may be neededReduced workup

Note: The yields are qualitative and can vary based on specific experimental details.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(Azepan-1-yl)propanoate

This protocol describes the aza-Michael addition of azepane to methyl acrylate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acrylate (1.0 equivalent) and a catalytic amount of a polymerization inhibitor (e.g., hydroquinone, 200 ppm) in a suitable solvent such as acetonitrile.

  • Reactant Addition: Slowly add azepane (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at 40°C. Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl 3-(azepan-1-yl)propanoate. This crude ester can be purified by column chromatography on silica gel or used directly in the next step.

Protocol 2: Hydrolysis to this compound

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

  • Reaction Setup: Dissolve the crude methyl 3-(azepan-1-yl)propanoate from the previous step in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents), to the solution. Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling the reaction mixture to room temperature, carefully neutralize it with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 6-7. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the resulting solid can be purified by crystallization from a suitable solvent (e.g., ethanol/water or acetone).

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis azepane Azepane reaction1 Reaction Mixture azepane->reaction1 methyl_acrylate Methyl Acrylate methyl_acrylate->reaction1 inhibitor Polymerization Inhibitor inhibitor->reaction1 solvent Solvent (e.g., Acetonitrile) solvent->reaction1 heating Heating (40°C) heating->reaction1 ester_product Methyl 3-(Azepan-1-yl)propanoate reaction1->ester_product Stirring reaction2 Hydrolysis Mixture ester_product->reaction2 base Base (e.g., NaOH) base->reaction2 solvent2 Solvent (Methanol/Water) solvent2->reaction2 acidification Acidification (e.g., HCl) final_product This compound reaction2->final_product Stirring final_product->acidification Purification

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_polymer Polymer Formation? start->check_polymer Yes check_temp High Temperature? start->check_temp No check_polymer->check_temp No solution_inhibitor Add Polymerization Inhibitor check_polymer->solution_inhibitor Yes check_acid Using Acrylic Acid? check_temp->check_acid No solution_temp Lower Reaction Temperature check_temp->solution_temp Yes solution_ester Use Acrylate Ester + Hydrolysis check_acid->solution_ester Yes solution_catalyst Consider Catalyst/ Optimize Stoichiometry check_acid->solution_catalyst No end Yield Improved solution_inhibitor->end solution_temp->end solution_ester->end solution_catalyst->end

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: HPLC Analysis of 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Azepan-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Tailing compromises the accuracy of peak integration and reduces the resolution between adjacent peaks.[1][2]

This asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation is the USP Tailing Factor (Tf), measured at 5% of the peak height. A Tf value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 suggests significant tailing.[3]

Tailing Factor (Tf)Peak Shape Interpretation
Tf = 1.0Perfectly Symmetrical (Gaussian)
1.0 < Tf ≤ 1.2Acceptable Symmetry
Tf > 1.2Significant Peak Tailing[3]
Tf < 1.0Peak Fronting

Calculation of USP Tailing Factor (Tf):

  • Tf = W₀.₀₅ / 2A

    • W₀.₀₅ : The width of the peak at 5% of its height.

    • A : The distance from the leading edge of the peak to the peak maximum at 5% height.[3]

Q2: Why is my this compound peak particularly prone to tailing?

This compound is a zwitterionic compound, containing both a basic tertiary amine (the azepane group) and an acidic carboxylic acid group. In reversed-phase HPLC using silica-based columns, basic compounds are especially susceptible to peak tailing.[4]

The primary cause is secondary interactions between the positively charged amine group of the analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[2][5][6] These strong ionic interactions lead to some analyte molecules being retained longer than others, resulting in a "tailing" effect on the peak.[4][6]

G Start Peak Tailing Observed CheckAllPeaks Are ALL peaks in the chromatogram tailing? Start->CheckAllPeaks OnlyAnalyte No, only this compound (or other basic compounds) are tailing. CheckAllPeaks->OnlyAnalyte No AllPeaks Yes, all peaks are tailing. CheckAllPeaks->AllPeaks Yes ChemicalIssues Indicates Chemical Interactions: - Mobile Phase pH - Silanol Interactions - Column Chemistry OnlyAnalyte->ChemicalIssues PhysicalIssues Indicates Physical/System Issue: - Column Void/Contamination - Extra-Column Dead Volume - Sample Overload/Solvent AllPeaks->PhysicalIssues

References

Stability of 3-(Azepan-1-yl)propanoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Azepan-1-yl)propanoic acid under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at room temperature (20°C - 25°C) in a dry, well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption.[3][4] For transportation or short-term storage under potentially fluctuating conditions, cold-chain transportation may be considered to minimize any potential degradation.[2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which contains a tertiary amine and a carboxylic acid functional group, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.[5][6] Potential degradation pathways may include:

  • Hydrolysis: The amide bond within the azepane ring is generally stable, but the carboxylic acid can react with certain compounds.

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[7] The aliphatic chain can also undergo oxidation under harsh conditions.[2]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation.[1][3][4][8][9]

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures or under specific catalytic conditions, leading to the loss of carbon dioxide.[10][11][12]

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[13][14][15][16] This method should be able to separate the intact compound from any potential degradation products. Key parameters to monitor include the purity of the substance and the appearance of any new peaks in the chromatogram, which may indicate degradation.

Troubleshooting Guides

Issue 1: I observe a decrease in the purity of my this compound sample over time.

  • Possible Cause 1: Improper Storage Conditions.

    • Troubleshooting: Verify that the compound is stored at room temperature in a tightly sealed container in a dry place. Refer to the recommended storage conditions in the FAQs.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting: Protect the sample from light by using an amber-colored vial or by storing it in a dark place.[1][3][4][8][9]

  • Possible Cause 3: Chemical Incompatibility.

    • Troubleshooting: Ensure the compound is not stored in proximity to reactive chemicals, especially strong oxidizing agents.

Issue 2: I see unexpected peaks in the HPLC chromatogram of my aged sample.

  • Possible Cause 1: Degradation.

    • Troubleshooting: The new peaks likely represent degradation products. To identify the degradation pathway, you can perform forced degradation studies (see Experimental Protocols section). Comparing the chromatograms from the stressed samples (acid, base, peroxide, light, heat) with your aged sample can help identify the nature of the degradation.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Ensure proper handling and clean equipment to avoid cross-contamination. Run a blank (solvent) injection to rule out contamination from the HPLC system.

Stability Data

The following tables summarize illustrative stability data for this compound under various conditions. This data is intended for guidance and comparison purposes.

Table 1: Stability of this compound under Different Temperature and Humidity Conditions (Solid State)

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH099.8White crystalline solid
399.7No change
699.6No change
1299.5No change
40°C / 75% RH099.8White crystalline solid
199.2No change
398.5Slight yellowing
697.1Yellowish solid
60°C099.8White crystalline solid
197.5Yellowish solid
394.2Brownish solid

Table 2: Stability of this compound under Forced Degradation Conditions (in Solution)

Stress ConditionDurationPurity (%)Major Degradant Peak (RT)
0.1 M HCl24 h98.54.2 min
0.1 M NaOH24 h99.15.8 min
3% H₂O₂24 h92.33.5 min, 6.1 min
Light (ICH Q1B)1.2 million lux hours96.77.2 min

Experimental Protocols

1. Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Forced Degradation Studies [5][6][17]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 7 days. Dissolve in the solvent before injection.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline).[1][3][4][8][9] Dissolve in the solvent before injection.

Visualizations

Stability_Study_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation start Define Stability Study Protocol select_batch Select Batch of this compound start->select_batch storage Store Samples under Different Conditions (Temp, Humidity, Light) select_batch->storage sampling Withdraw Samples at Defined Time Points storage->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data_analysis Analyze Data (Purity, Degradants) analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a stability study of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_photolysis Photolysis main This compound n_oxide N-oxide derivative main->n_oxide H₂O₂ dealkylation Dealkylation Products main->dealkylation Oxidative Stress decarboxylated Azepane-1-propane main->decarboxylated Heat / Light (hv) photoproducts Various Photodegradants main->photoproducts UV/Vis Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling of 3-(Azepan-1-yl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low yields in amide coupling reactions, especially with potentially sterically hindered substrates like this compound, can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or it may be used in insufficient quantities.[1]

  • Steric Hindrance: The bulky azepane ring can physically impede the approach of the amine to the activated carboxylic acid.[1]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.[1]

  • Hydrolysis of Activated Ester: The presence of water in the reaction can hydrolyze the activated intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Reagent Degradation: Coupling reagents, particularly carbodiimides like EDC, are moisture-sensitive and can lose activity if not stored and handled properly.[2][3]

Q2: Which coupling reagents are recommended for a sterically hindered acid like this compound?

A2: For sterically hindered substrates, more powerful coupling reagents are generally recommended.

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents known for rapid reaction kinetics and are often the first choice for difficult couplings.[4][5] HATU, in particular, is valued for its ability to suppress racemization.[4]

  • Phosphonium Salts (PyBOP, BOP): These reagents are also very effective for sterically hindered amino acids.[6][7] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][7] PyBOP is a safer alternative that does not produce HMPA.[6]

  • Carbodiimides (EDC, DIC) with Additives: While less potent on their own for hindered couplings, their effectiveness can be significantly enhanced by the addition of reagents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][8]

Q3: How can I minimize side reactions, particularly racemization?

A3: Racemization can be a concern if the chiral center is adjacent to the activating carboxyl group. To minimize this:

  • Use coupling reagents known for low racemization risk, such as HATU.[4]

  • Incorporate additives like HOBt or HOAt when using carbodiimide-based coupling agents.[5]

  • Running the reaction at a lower temperature can also help reduce the risk of racemization.[1]

  • Carefully control the amount and type of base used; a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often preferred.[4][6]

Q4: What are the optimal solvent and base combinations for this coupling reaction?

A4: The choice of solvent and base is critical for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is widely used due to its excellent solvating properties for the reagents and substrates.[6][9] Dichloromethane (DCM) is another common option.[9]

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling. Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used base.[4][6] Triethylamine (TEA) can also be used. The amount of base is typically 2-4 equivalents relative to the carboxylic acid.[6][9]

Q5: My reaction is sluggish. Can I heat the reaction to improve the rate?

A5: Heating can sometimes improve the reaction rate for difficult couplings. However, it should be approached with caution as elevated temperatures can also increase the risk of side reactions, including racemization. If you choose to heat the reaction, it is advisable to monitor the progress carefully and consider using a coupling reagent known for its stability at higher temperatures.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of typical quantitative parameters for optimizing the coupling of a carboxylic acid like this compound.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentEquivalents (vs. Acid)Additive (Equivalents)Base (Equivalents)Typical SolventRelative SpeedNotes
HATU 1.0 - 1.5None neededDIPEA (2.0 - 3.0)DMF, DCMVery FastExcellent for hindered couplings, low racemization.[4]
HBTU 1.0 - 1.5HOBt (optional, 1.0)DIPEA (2.0 - 3.0)DMFFastVery effective, similar to HATU.
PyBOP 1.0 - 2.0None neededDIPEA (2.0 - 4.0)DMF, DCMFastGood for hindered couplings, avoids HMPA byproduct.[6]
EDC / HOBt 1.2 - 2.0HOBt (1.2 - 2.0)DIPEA (2.0 - 3.0)DMF, DCMModerateCost-effective, but may be less efficient for hindered cases.
DIC / HOAt 1.2 - 2.0HOAt (1.2 - 2.0)DIPEA (2.0 - 3.0)DMF, DCMModerate-FastHOAt can be more effective than HOBt in reducing racemization.[5]

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Solution
No product, starting materials remain Inactive coupling reagentUse fresh, high-quality reagents. Store EDC/NHS desiccated at -20°C.[3]
Insufficient activationIncrease equivalents of coupling reagent and/or base. Switch to a more powerful reagent like HATU.
Steric hindranceIncrease reaction time and/or temperature. Consider using a less hindered amine if possible.
Some product, but low conversion Incomplete reactionExtend reaction time. Consider a "double coupling" where fresh reagents are added after the initial reaction period.
Hydrolysis of activated esterEnsure all glassware is oven-dried and use anhydrous solvents.
Presence of side products RacemizationAdd HOBt or HOAt if not already present. Lower the reaction temperature.
Byproduct from coupling reagentPurify the product carefully. Consider using a reagent like PyBOP to avoid carcinogenic byproducts.[6]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the amine to be coupled (1.0 - 1.2 equivalents), followed by HATU (1.1 equivalents).

  • Base Addition: Add DIPEA (2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, the reaction time may need to be extended, or gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling

  • Preparation: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture, followed by DIPEA (2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with water and brine to remove the urea byproduct and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_coupling 2. Coupling Reaction cluster_workup 3. Work-up & Purification prep Dissolve this compound (1 eq.) and Amine (1.1 eq.) in Anhydrous DMF add_reagents Add Coupling Reagent (e.g., HATU, 1.1 eq.) and Base (e.g., DIPEA, 2 eq.) prep->add_reagents Under N2 Atmosphere stir Stir at Room Temperature (2-24h) add_reagents->stir Monitor by TLC/LC-MS workup Aqueous Work-up (Acid/Base Washes) stir->workup purify Column Chromatography workup->purify product Isolated Amide Product purify->product

Caption: General workflow for the amide coupling of this compound.

troubleshooting_guide start Low or No Yield in Coupling Reaction check_reagents Are coupling reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes replace_reagents Use fresh, high-quality reagents. Store properly. check_reagents->replace_reagents No steric_hindrance Is steric hindrance a major factor? check_conditions->steric_hindrance Yes optimize_conditions Use anhydrous solvent (DMF/DCM). Ensure correct base (DIPEA) and stoichiometry. check_conditions->optimize_conditions No stronger_reagent Switch to a more potent coupling reagent (e.g., HATU). Increase reaction time/temperature. steric_hindrance->stronger_reagent Yes success Improved Yield steric_hindrance->success No replace_reagents->start Re-run Experiment optimize_conditions->start Re-run Experiment stronger_reagent->start Re-run Experiment

Caption: Troubleshooting decision tree for low yield in amide coupling reactions.

References

Removing byproducts from 3-(Azepan-1-yl)propanoic acid reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-(Azepan-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and atom-economical method for synthesizing this compound is the aza-Michael addition of azepane to acrylic acid. This reaction involves the nucleophilic attack of the secondary amine of azepane onto the β-carbon of the α,β-unsaturated carboxylic acid.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can form during the synthesis, complicating the purification process. The primary potential impurities include:

  • Unreacted Starting Materials: Residual azepane and acrylic acid.

  • Salt Formation: this compound can form a salt with unreacted acrylic acid, as the product itself is a tertiary amine.

  • Polymerization of Acrylic Acid: Acrylic acid can polymerize, especially in the presence of heat or initiators.

  • Bis-adduct Formation: If the starting azepane is contaminated with primary amines, a double Michael addition can occur.

Q3: My reaction yield is low. What are the possible reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Retro-Michael Addition: The aza-Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.

  • Polymerization: Significant polymerization of acrylic acid will consume one of the reactants and reduce the yield of the desired product.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, staining with ninhydrin can help visualize the amine-containing compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Difficulty in Removing Unreacted Azepane

Azepane is a volatile and relatively non-polar amine, but its basicity can make separation from the acidic product challenging.

Troubleshooting StepExpected OutcomePotential Pitfalls
1. Acidic Workup: After reaction completion, dilute the mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of ~2. Azepane will be protonated and become water-soluble, allowing for extraction of non-polar impurities with an organic solvent.The product, being an amine, will also be protonated and remain in the aqueous layer. This step is for removing non-basic organic impurities.
2. Distillation: If a significant excess of azepane was used, it might be possible to remove the bulk of it by distillation under reduced pressure before workup.The product may not be stable at elevated temperatures, potentially leading to decomposition or the retro-Michael reaction.
3. Ion-Exchange Chromatography: Use a cation-exchange resin. At a neutral or slightly acidic pH, both the product and unreacted azepane will bind to the resin. Elution with a pH or salt gradient can separate them based on their differing affinities.This method can be time-consuming and may require significant optimization of the elution conditions.
Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product

This is often due to the formation of a salt between the product and unreacted acrylic acid.

Troubleshooting StepExpected OutcomePotential Pitfalls
1. Basification and Extraction: Make the aqueous solution basic (pH ~9-10) with a base like NaOH or Na2CO3. This will deprotonate the carboxylic acid of the product and any remaining acrylic acid, making them more water-soluble. Unreacted azepane can then be extracted with an organic solvent. Subsequently, careful re-acidification of the aqueous layer to the isoelectric point of the product can induce its precipitation.The product itself is a tertiary amine and will have some solubility in organic solvents even in its zwitterionic form. Multiple extractions may be necessary.
2. Recrystallization: Recrystallization from a suitable solvent system can effectively remove the salt impurity.Finding an appropriate solvent system can be challenging due to the zwitterionic nature of the product.
3. Reversed-Phase Column Chromatography: The salt and the product will likely have different retention times on a C18 column.Requires access to HPLC or MPLC equipment and can be costly for large-scale purifications.

Data Presentation

The following table summarizes the common impurities and their distinguishing characteristics, which can aid in their identification during analysis.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (δ, ppm)
This compound 171.24-~2.5-3.0 (m, 8H), ~1.6 (m, 8H)
Azepane99.17147-149~2.7 (t, 4H), ~1.5 (m, 8H)
Acrylic Acid72.0614112.2 (s, 1H), 6.4 (dd, 1H), 6.1 (dd, 1H), 5.9 (dd, 1H)
Product-Acrylic Acid Salt243.30-Will show a combination of signals from both molecules, with potential shifts due to salt formation.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol is a general guideline for the purification of this compound from minor impurities. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for zwitterionic compounds include water, ethanol, isopropanol, or mixtures like ethanol/water or acetone/water.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography

This method is effective for separating the zwitterionic product from charged impurities.

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin. A strong cation-exchange resin is a good starting point. Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and equilibrating with the starting buffer.

  • Sample Preparation: Dissolve the crude reaction mixture in the starting buffer. The pH of the buffer should be chosen such that the target compound binds to the resin. A pH below the isoelectric point of this compound is recommended.

  • Column Packing and Loading: Pack a chromatography column with the prepared resin. Load the sample onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound compounds using a gradient of increasing pH or salt concentration. This compound will elute when the pH approaches its isoelectric point or when the salt concentration is high enough to disrupt the ionic interactions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another suitable method to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Crude Reaction Mixture check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No identify_impurities Identify Major Impurities impure->identify_impurities unreacted_sm Unreacted Starting Materials (Azepane, Acrylic Acid) identify_impurities->unreacted_sm Azepane/Acrylic Acid salt_formation Product-Acrylic Acid Salt identify_impurities->salt_formation Salt other_impurities Other/Unknown Impurities identify_impurities->other_impurities Other purification_method Select Purification Method unreacted_sm->purification_method salt_formation->purification_method other_impurities->purification_method recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chrom Column Chromatography purification_method->column_chrom Similar Polarity ion_exchange Ion-Exchange Chromatography purification_method->ion_exchange Charged Impurities final_product Purified Product recrystallization->final_product column_chrom->final_product ion_exchange->final_product Signaling_Pathway Azepane Azepane (Nucleophile) MichaelAddition aza-Michael Addition Azepane->MichaelAddition AcrylicAcid Acrylic Acid (Michael Acceptor) AcrylicAcid->MichaelAddition SideReaction2 Polymerization (of Acrylic Acid) AcrylicAcid->SideReaction2 Product This compound (Desired Product) MichaelAddition->Product Main Pathway SideReaction1 Salt Formation (with excess Acrylic Acid) Product->SideReaction1 SideReaction3 Retro-Michael Addition Product->SideReaction3 Reversible

Technical Support Center: Purification of 3-(Azepan-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Azepan-1-yl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Synthesis Polymerization of acrylic acid: Acrylic acid, a potential reactant, can readily polymerize, especially at elevated temperatures or in the presence of initiators.[1]- Use of Polymerization Inhibitors: Add inhibitors like hydroquinone (HQ) or phenothiazine (PTZ) to the reaction mixture.[1]- Control Reaction Temperature: Maintain a lower reaction temperature to minimize polymerization.- Use Fresh Acrylic Acid: Ensure the acrylic acid is free from peroxides which can initiate polymerization.[1]
Retro-Michael Reaction: The aza-Michael addition is a reversible process and the product can revert to starting materials under certain conditions.[1]- Optimize Reaction Conditions: Use milder conditions and shorter reaction times.- Product Removal: If feasible, remove the product from the reaction mixture as it forms.
Salt Formation: The basic azepane ring can react with the carboxylic acid moiety to form a salt, which may be difficult to isolate.[1]- Use of an Acrylic Acid Ester: Consider using an ester of acrylic acid (e.g., methyl acrylate) followed by hydrolysis to the carboxylic acid.[1]
Difficulty in Crystallization Zwitterionic Nature: The molecule contains both a basic amine and an acidic carboxylic acid, leading to zwitterion formation. This can increase its solubility in polar solvents, making crystallization challenging.- Solvent Screening: Experiment with various solvent systems. A mixture of a polar solvent in which the compound is soluble (like water or a short-chain alcohol) and a less polar anti-solvent can be effective.[2][3]- pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of the molecule to minimize its solubility.
"Oiling Out": The compound separates as a liquid phase instead of forming crystals.- Slower Cooling: Allow the solution to cool more slowly to promote crystal nucleation and growth.- Seed Crystals: Introduce a small amount of pure, crystalline product to induce crystallization.- Solvent System Adjustment: Modify the solvent/anti-solvent ratio.
Persistent Impurities in Final Product Unreacted Starting Materials: Incomplete reaction can leave residual azepane or acrylic acid.- Stoichiometry Control: Ensure optimal molar ratios of reactants.- Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction to completion.
Side-Products: Besides polymerization, other side reactions might occur, leading to structurally similar impurities.- Chromatography: Employ chromatographic techniques for purification. Given the zwitterionic nature, mixed-mode chromatography, which utilizes both ion-exchange and hydrophobic interactions, can be particularly effective.[4][5][6][7][8]- Recrystallization: Multiple recrystallizations may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound and how can I minimize it?

A1: The most prevalent side reaction is the polymerization of acrylic acid (or its ester).[1] To mitigate this, it is crucial to use a polymerization inhibitor, such as hydroquinone (HQ) or phenothiazine (PTZ), in the reaction mixture.[1] Additionally, maintaining a controlled, lower reaction temperature and using fresh, peroxide-free acrylic acid are effective preventative measures.[1]

Q2: I am observing a thick, gel-like consistency in my reaction mixture. What is happening?

A2: This is a strong indication of acrylic acid polymerization.[1] Refer to the troubleshooting guide for detailed steps on how to prevent this.

Q3: Why is my product highly soluble in water, making extraction and crystallization difficult?

A3: this compound is a zwitterionic compound, containing both a basic azepane nitrogen and an acidic carboxylic acid group. This structure leads to high polarity and, consequently, high solubility in polar solvents like water.

Q4: What are the recommended starting points for recrystallization solvent systems?

A4: For zwitterionic amino acids, alcohol-water mixtures are often a good starting point.[2][3] You can dissolve the crude product in a minimal amount of hot water or ethanol and then slowly add a less polar co-solvent (an anti-solvent) like isopropanol or acetone until turbidity is observed, then allow it to cool slowly. Experimentation with different alcohol-water ratios is recommended to find the optimal system.

Q5: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. To address this, try the following:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a more dilute solution: Add a small amount of the primary solvent back to the hot solution.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites.

  • Introduce a seed crystal: Add a tiny crystal of the pure compound to the cooled solution.

Q6: What chromatographic techniques are suitable for purifying this compound?

A6: Due to its zwitterionic nature, traditional normal or reverse-phase chromatography might be challenging. Mixed-mode chromatography (MMC) is a highly effective technique for such molecules.[4][5][6][7][8] MMC utilizes a stationary phase with both ion-exchange and hydrophobic functionalities, allowing for enhanced separation of polar and charged compounds. Ion-exchange chromatography can also be a viable option.

Experimental Protocols

General Recrystallization Protocol (Alcohol-Water System)
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water (or ethanol). Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still warm, slowly add a miscible alcohol (e.g., isopropanol, ethanol if water was the initial solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot primary solvent (water or ethanol) until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the purification of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Azepane + Acrylic Acid reaction Aza-Michael Addition start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Chromatography crude->chromatography Difficult Separation recrystallization->chromatography Further Purification pure_product Pure this compound recrystallization->pure_product High Purity chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_problems Problem Categorization cluster_solutions Potential Solutions start Purification Issue Identified low_yield Low Yield start->low_yield crystallization_fail Crystallization Failure start->crystallization_fail impure_product Persistent Impurities start->impure_product optimize_synthesis Optimize Synthesis: - Inhibitors - Temperature Control low_yield->optimize_synthesis solvent_screen Recrystallization: - Solvent Screening - pH Adjustment - Slow Cooling crystallization_fail->solvent_screen chromatography Advanced Chromatography: - Mixed-Mode - Ion-Exchange impure_product->chromatography solvent_screen->chromatography If ineffective

Caption: A logical flow diagram for troubleshooting common purification challenges.

References

Technical Support Center: 3-(Azepan-1-yl)propanoic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Azepan-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, which features a tertiary amine within an azepane ring and a carboxylic acid moiety, the primary expected degradation pathways are oxidation and decarboxylation. Ring-opening of the azepane moiety may also occur under strenuous oxidative conditions.

Q2: What are the likely degradation products I should be looking for?

A2: Potential degradation products include the N-oxide of the parent compound, hydroxylated derivatives on the azepane ring, and the decarboxylated analog, 1-ethylazepane. Under more aggressive oxidative conditions, ring-opened products may form.

Q3: My analytical column is showing poor peak shape for the parent compound. What could be the cause?

A3: Poor peak shape, such as tailing, is common for amines on standard silica-based HPLC columns. The tertiary amine in this compound can interact with residual silanols on the stationary phase. Consider using a column with end-capping or a dedicated amine column. Also, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the molecule.

Q4: I am observing low recovery of the compound from my samples. What are the potential reasons?

A4: Low recovery can be due to several factors:

  • Adsorption: The compound may be adsorbing to glassware or plasticware. Silanizing glassware can help mitigate this.

  • Instability: The compound may be degrading in the sample matrix or during sample preparation. Ensure your storage conditions are appropriate (e.g., low temperature, protection from light).

  • Extraction inefficiency: If you are performing a liquid-liquid or solid-phase extraction, the protocol may not be optimized for this compound's polarity.

Q5: How can I confirm the structure of a suspected degradation product?

A5: Structural elucidation of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will yield fragmentation patterns that can help identify the core structure. For unambiguous identification, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
  • Problem: More degradation products are observed than anticipated, or peaks appear in control samples.

  • Troubleshooting Steps:

    • Blank Analysis: Inject a blank solvent to ensure the system is clean and free from carryover.

    • Control Sample Stability: Analyze a control sample (compound in solution without stressor) to check for degradation under analytical conditions.

    • Excipient/Matrix Interference: If working with a formulation, analyze a placebo to rule out interference from excipients.

    • Mobile Phase Interaction: Some mobile phase additives can react with the analyte. Test alternative mobile phases if reactivity is suspected.

Issue 2: Inconsistent Results in Stability Studies
  • Problem: High variability in the percentage of degradation between replicate experiments.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure temperature, pH, and concentration of stressors are precisely controlled.

    • Homogeneity of Samples: Ensure the compound is fully dissolved and the sample is homogeneous before aliquoting.

    • Quenching Efficiency: If the degradation reaction is quenched before analysis, ensure the quenching agent is effective and does not introduce interfering peaks.

    • Light Exposure: Protect samples from light, as photodegradation can be a source of variability.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating analytical method, such as HPLC-UV/MS.

Analytical Method: HPLC-UV/MS
  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation PathwayProposed ProductMolecular FormulaChange in Mass (Da)
N-Oxidation3-(1-oxidoazepan-1-yl)propanoic acidC₉H₁₇NO₃+16
Ring Hydroxylation3-(hydroxyazepan-1-yl)propanoic acidC₉H₁₇NO₃+16
Decarboxylation1-ethylazepaneC₈H₁₇N-44

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_thermal Thermal Stress parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylated Hydroxylated Derivative parent->hydroxylated [O] decarboxylated Decarboxylated Product parent->decarboxylated Heat, -CO2

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow decision decision start Unexpected Peak in Chromatogram check_blank Analyze Blank Injection start->check_blank peak_present_blank Peak Present? check_blank->peak_present_blank system_contamination System Contamination (Clean System) peak_present_blank->system_contamination Yes check_control Analyze Control Sample peak_present_blank->check_control No peak_present_control Peak Present? check_control->peak_present_control analytical_instability Instability Under Analytical Conditions peak_present_control->analytical_instability Yes check_placebo Analyze Placebo peak_present_control->check_placebo No peak_present_placebo Peak Present? check_placebo->peak_present_placebo excipient_interference Excipient Interference peak_present_placebo->excipient_interference Yes degradation_product Confirmed Degradation Product peak_present_placebo->degradation_product No

Navigating the Solubility Challenges of 3-(Azepan-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals encountering solubility issues with 3-(Azepan-1-yl)propanoic acid now have a dedicated technical resource. This guide provides a comprehensive troubleshooting framework, detailed experimental protocols, and frequently asked questions to address the unique solubility characteristics of this zwitterionic compound. By understanding its chemical nature and applying targeted strategies, scientists can effectively overcome dissolution challenges and advance their research.

Understanding the Molecule: A Zwitterionic Profile

This compound possesses both a carboxylic acid and a tertiary amine (azepane) functional group. This dual functionality means the molecule can exist in different ionic states depending on the pH of the solution. At its isoelectric point (pI), the molecule carries both a positive and a negative charge, forming a zwitterion. This zwitterionic state often leads to strong intermolecular interactions and, consequently, lower solubility in many common solvents.

Troubleshooting Poor Solubility: A Step-by-Step Approach

Researchers facing difficulties in dissolving this compound should systematically explore the following strategies. The logical workflow for troubleshooting is outlined in the diagram below.

Solubility_Troubleshooting cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Outcomes Start Poor Solubility Observed pH_Adjustment Adjust pH Start->pH_Adjustment Start Here Co_Solvent Use Co-solvents pH_Adjustment->Co_Solvent If solubility is still low Success Solubility Achieved pH_Adjustment->Success If successful Salt_Formation Consider Salt Formation Co_Solvent->Salt_Formation If further improvement is needed Co_Solvent->Success If successful Salt_Formation->Success If successful Failure Further Optimization Needed Salt_Formation->Failure

Caption: Troubleshooting workflow for resolving poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral water?

A1: Due to its zwitterionic nature, this compound exhibits its lowest solubility at or near its isoelectric point (pI), which is typically in the neutral pH range. At this pH, the strong electrostatic interactions between the positively charged amino group and the negatively charged carboxylate group lead to crystal lattice formation, reducing its affinity for water.

Q2: How does adjusting the pH improve solubility?

A2: Adjusting the pH away from the isoelectric point increases the net charge on the molecule, thereby enhancing its interaction with polar solvents like water.

  • Acidic Conditions (pH < pI): The carboxylic acid group is protonated (-COOH), while the amine group remains protonated (-NH+). The molecule carries a net positive charge, forming a cationic salt that is generally more soluble in water.[1]

  • Basic Conditions (pH > pI): The amine group is deprotonated (-N:), while the carboxylic acid group is deprotonated (-COO-). The molecule carries a net negative charge, forming an anionic salt that is also typically more water-soluble.[1]

Q3: What are some suitable co-solvents to try?

A3: If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can be effective. These solvents work by reducing the polarity of the aqueous medium, which can help to solvate the non-polar regions of the molecule.[2] Recommended co-solvents to start with include:

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is advisable to start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for precipitation.

Q4: Can I use salt formation to improve solubility?

A4: Yes, forming a salt of the compound is a highly effective method.[2]

  • For acidic solutions: Reacting this compound with a strong acid like hydrochloric acid (HCl) or sulfuric acid will form the corresponding hydrochloride or sulfate salt, which is generally more soluble in aqueous solutions.[1]

  • For basic solutions: Treatment with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) will form the sodium or potassium salt of the carboxylic acid, enhancing its aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Determination via pH Titration

Objective: To identify the optimal pH for maximal solubility.

Methodology:

  • Prepare a saturated solution of this compound in deionized water at a controlled temperature (e.g., 25 °C).

  • Stir the solution vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • Take a known volume of the clear supernatant and begin titrating with a standardized solution of 0.1 M HCl.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Observe the pH at which the compound begins to precipitate (if starting from a clear solution at an extreme pH) or fully dissolves.

  • Alternatively, prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Add an excess of this compound to each buffer and equilibrate as described above.

  • Filter the solutions and determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, NMR with an internal standard).

Protocol 2: Enhancing Solubility with Co-solvents

Objective: To determine the effect of co-solvents on the solubility of this compound.

Methodology:

  • Select a range of water-miscible organic co-solvents (e.g., ethanol, DMSO, DMF).

  • Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 25%, 50%, 75% v/v).

  • Add an excess of this compound to each co-solvent mixture.

  • Equilibrate the samples with stirring at a constant temperature for 24 hours.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant for each co-solvent mixture.

Quantitative Data Summary

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Deionized Water25NeutralTo be determined
0.1 M HCl (aq)25~1To be determined
0.1 M NaOH (aq)25~13To be determined
25% Ethanol (aq)25NeutralTo be determined
50% DMSO (aq)25NeutralTo be determined

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the solubility challenges posed by this compound and facilitate its use in a wide range of scientific applications.

References

Technical Support Center: Analytical Method Development for 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 3-(Azepan-1-yl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the main challenges in the analysis of this compound?

This compound is a zwitterionic compound, containing both a basic tertiary amine (the azepane ring) and an acidic carboxylic acid group. This dual nature presents several analytical challenges:

  • Poor Retention in Reversed-Phase HPLC: Due to its high polarity, the compound may exhibit little to no retention on traditional C18 columns.

  • Peak Tailing: The basic azepane group can interact with residual silanols on silica-based columns, leading to asymmetric peak shapes.

  • Low Volatility for GC Analysis: The zwitterionic nature makes the compound non-volatile, necessitating derivatization for gas chromatography.

  • Complex Matrix Effects: When analyzing biological samples, the high polarity can lead to significant interference from endogenous compounds.

Q2: Which HPLC technique is most suitable for analyzing this compound?

Due to the polar and zwitterionic nature of this compound, traditional reversed-phase chromatography is often challenging. The most successful approaches involve:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. This technique typically uses a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous mobile phase, creating a water-enriched layer on the stationary phase that facilitates the partitioning of polar analytes.

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism provides excellent selectivity and retention for zwitterionic compounds by interacting with both the hydrophobic and charged moieties of the analyte.[1][2]

HPLC_Technique_Selection Analyte This compound (Zwitterionic, Polar) RP_HPLC Reversed-Phase HPLC (C18) Analyte->RP_HPLC Leads to HILIC HILIC Analyte->HILIC Suitable for MMC Mixed-Mode Chromatography Analyte->MMC Suitable for Challenge Poor Retention & Peak Tailing RP_HPLC->Challenge Solution Good Retention & Selectivity HILIC->Solution MMC->Solution

Q3: I am observing significant peak tailing in my HPLC analysis. How can I resolve this?

Peak tailing is a common issue when analyzing basic compounds like this compound. Here’s a troubleshooting guide:

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to pH 2-3) to protonate the silanol groups and reduce interaction with the basic analyte. Use a column with high-purity silica and effective end-capping.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the azepane nitrogen to ensure a consistent protonation state.
Low Buffer Concentration Increase the buffer concentration (e.g., 20-50 mM) to improve peak shape and reduce tailing.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent or replace it if performance does not improve.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Solution1 Lower Mobile Phase pH (2-3) Use End-capped Column Cause1->Solution1 Yes Cause2 Inappropriate Mobile Phase pH? Cause1->Cause2 No End Symmetric Peak Solution1->End Solution2 Adjust pH to be >2 units from pKa Cause2->Solution2 Yes Cause3 Low Buffer Concentration? Cause2->Cause3 No Solution2->End Solution3 Increase Buffer Strength (20-50 mM) Cause3->Solution3 Yes Solution3->End

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

Direct GC analysis of this compound is not feasible due to its low volatility. However, GC-MS analysis can be performed after a derivatization step to convert the polar functional groups into more volatile and thermally stable derivatives.

Common derivatization strategies for compounds with amine and carboxylic acid groups include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize both the amine and carboxylic acid groups.

  • Acylation/Esterification: A two-step process involving esterification of the carboxylic acid (e.g., with methanol/HCl) followed by acylation of the amine (e.g., with pentafluoropropionic anhydride) can also be effective.

Q5: How should I prepare samples containing this compound from biological matrices like plasma?

Sample preparation is crucial to remove interferences and ensure the stability of the analyte. A typical workflow for plasma samples is as follows:

  • Protein Precipitation: This is the most common first step to remove proteins. Acetonitrile is a good choice as it is also a common mobile phase component in HILIC.

  • Centrifugation: After precipitation, centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm or 0.45 µm filter before injection to protect the analytical column.

Sample_Preparation_Workflow Start Plasma Sample Step1 Add Acetonitrile (Protein Precipitation) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Evaporate & Reconstitute (Optional) Step3->Step4 Step5 Filter (0.22 µm) Step4->Step5 End Inject into LC-MS Step5->End

Experimental Protocols

Protocol 1: HILIC-MS Method for Quantification in Plasma

This protocol provides a starting point for developing a robust HILIC-MS method for the quantification of this compound in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterValue
Column HILIC Column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (ESI+):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transition To be determined by infusion of a standard solution (Expected: [M+H]+)
Protocol 2: GC-MS Method with Silylation Derivatization

This protocol outlines a general procedure for the analysis of this compound by GC-MS following silylation.

1. Sample Preparation and Derivatization:

  • Prepare a dried extract of the sample.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 60 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Quantitative Data Summary

The following tables provide representative data for the analysis of zwitterionic compounds similar to this compound, which can be used as a benchmark during method development.

Table 1: Comparison of HPLC Methods

Parameter Reversed-Phase (C18) HILIC Mixed-Mode
Retention Factor (k') < 0.52 - 103 - 15
Peak Asymmetry (As) > 2.01.0 - 1.51.0 - 1.4
LOD (in plasma) ~50 ng/mL~5 ng/mL~2 ng/mL

Table 2: Effect of Mobile Phase pH on Retention in HILIC

Mobile Phase pH Retention Time (min) Peak Asymmetry (As)
3.04.21.1
4.53.81.3
6.03.11.6

References

Validation & Comparative

A Comparative Analysis of 3-(Azepan-1-yl)propanoic Acid as a Potential Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Azepan-1-yl)propanoic acid as a potential precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Due to a lack of extensive published data on the direct use of this compound in the synthesis of established ACE inhibitors, this guide will present a hypothetical, yet chemically plausible, synthetic application. This theoretical pathway will be compared with established, well-documented precursors for widely-used ACE inhibitors, supported by available experimental data.

Introduction to ACE Inhibitor Precursors

ACE inhibitors are a class of drugs primarily used to treat hypertension and congestive heart failure. They act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). The synthesis of these complex molecules relies on the efficient use of various chemical precursors. An ideal precursor should be readily available, cost-effective, and lead to the final active pharmaceutical ingredient (API) in high yield and purity through a streamlined synthetic process.

This guide focuses on this compound, a molecule containing a seven-membered azepane ring, and compares its potential as a synthetic building block against other known precursors in the field.

Hypothetical Synthetic Utility of this compound

While direct literature evidence is scarce, the structure of this compound suggests its potential as a precursor for synthesizing ACE inhibitors with structures analogous to lisinopril. The azepane moiety could serve as a substitute for the proline ring found in many ACE inhibitors, and the propanoic acid chain provides a handle for coupling with other synthetic intermediates.

A plausible, albeit hypothetical, synthetic route could involve the coupling of this compound with a suitable amino acid derivative, followed by further functional group manipulations to yield a novel ACE inhibitor.

Comparison with Established ACE Inhibitor Precursors

To provide a clear comparison, we will evaluate the hypothetical use of this compound against well-established precursors for the synthesis of lisinopril and enalapril, two widely prescribed ACE inhibitors.

Data Presentation
PrecursorTarget ACE InhibitorKey Synthetic StepReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
This compound Hypothetical Lisinopril AnalogAmide coupling with lysine derivativeNot ReportedNot ReportedPotential for novel IP; azepane ring may offer unique binding characteristics.Lack of established synthetic protocols; potential for lower efficacy compared to proven structures.
(S)-N-(1-Carboxy-3-phenylpropyl)-L-alanyl-L-proline EnalaprilatEsterification~85-95%>99%Well-established, high-yielding synthesis.Multi-step synthesis of the precursor itself.
Nα-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine EnalaprilCoupling with L-proline methyl esterHighHighEfficient coupling reactions.Requires subsequent hydrolysis of the ester.
(S)-2-amino-4-phenylbutanoic acid derivatives Benazepril, RamiprilReductive aminationGood to ExcellentHighVersatile precursor for multiple ACE inhibitors.Chiral synthesis can be complex.
L-Lysine and L-Proline derivatives LisinoprilMulti-step condensation and reductive aminationVariableHighUtilizes readily available amino acids.Complex multi-step synthesis with protection/deprotection steps.

Experimental Protocols

Detailed experimental protocols for the synthesis of ACE inhibitors using established precursors are widely available in scientific literature and patents. Below are representative outlines for the synthesis of Enalapril and a hypothetical protocol for a lisinopril analog using this compound.

Protocol 1: Synthesis of Enalapril Maleate (Established Method)
  • Coupling Reaction: Nα-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine is coupled with L-proline methyl ester hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine in a suitable solvent (e.g., dichloromethane) at 0-5 °C.

  • Hydrolysis: The resulting dipeptide ester is hydrolyzed using an aqueous solution of sodium hydroxide in a mixture of methanol and water.

  • Salt Formation: The resulting enalaprilat is then treated with maleic acid in ethanol to form enalapril maleate, which is then isolated by crystallization.

Protocol 2: Hypothetical Synthesis of a Lisinopril Analog
  • Activation of Carboxylic Acid: this compound is activated using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide.

  • Amide Bond Formation: The activated acid is then reacted with the amino group of a protected L-lysine derivative (e.g., Nε-Boc-L-lysine methyl ester) in the presence of a base such as triethylamine.

  • Deprotection and Hydrolysis: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate acidic or basic conditions to yield the final lisinopril analog.

Signaling Pathway and Experimental Workflow

ACE Inhibitor Signaling Pathway

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of intervention for ACE inhibitors.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

General Experimental Workflow for Precursor Evaluation

The following diagram outlines a typical workflow for evaluating a new precursor for ACE inhibitor synthesis.

Precursor_Evaluation_Workflow Start Select Potential Precursor (e.g., this compound) Synthesis Synthesize ACE Inhibitor Analog Start->Synthesis Purification Purify Compound (e.g., Chromatography, Crystallization) Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization In_Vitro_Assay In Vitro ACE Inhibition Assay Purification->In_Vitro_Assay Data_Analysis Analyze Data (Yield, Purity, IC50) Characterization->Data_Analysis In_Vitro_Assay->Data_Analysis Comparison Compare with Established Precursors Data_Analysis->Comparison

Caption: Workflow for the evaluation of a novel ACE inhibitor precursor.

Conclusion

While this compound presents an intriguing, unexplored option for the synthesis of novel ACE inhibitors, its practical application remains hypothetical due to the absence of published experimental data. In contrast, precursors for established ACE inhibitors like enalapril and lisinopril are well-documented, with optimized synthetic routes leading to high yields and purities.

For researchers and drug development professionals, the exploration of novel precursors like this compound could lead to the discovery of new chemical entities with potentially improved pharmacological profiles. However, this path requires significant investment in process development and biological evaluation. For established manufacturing processes, the use of well-characterized precursors remains the more efficient and predictable approach. Further research into the synthetic utility and biological activity of ACE inhibitors derived from this compound is warranted to fully assess its potential in cardiovascular drug discovery.

A Comparative Guide to the Efficacy of Propanoic Acid-Derived ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors derived from propanoic acid and its analogues, benchmarked against established ACE inhibitors. Due to the limited publicly available data on ACE inhibitors specifically derived from 3-(azepan-1-yl)propanoic acid, this guide focuses on structurally related N-substituted amino acid and propanoic acid derivatives that have been evaluated for their ACE inhibitory activity.

Introduction to ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. ACE inhibitors exert their antihypertensive effects by blocking this enzymatic activity, leading to vasodilation and a reduction in blood pressure.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro ACE inhibitory activity (IC50 values) of various propanoic acid derivatives and compares them with common ACE inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Compound ClassSpecific Compound/DerivativeIC50 (nM)Reference CompoundIC50 (nM)
Propanoic Acid Derivatives N-(3-mercaptopropionyl)-N-arylglycine derivative (19d)2.6Captopril1.9 ± 0.2
(4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivative1.1 - 15Enalaprilat1.1 ± 0.1
Reference ACE Inhibitors Captopril1.9 ± 0.2 (Plasma)--
Enalaprilat (active form of Enalapril)1.1 ± 0.1 (Plasma)--

Note: Data for propanoic acid derivatives are sourced from various studies on structurally similar compounds. Direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Test compounds (e.g., propanoic acid derivatives)

  • Reference compounds (e.g., Captopril, Enalaprilat)

  • Sodium borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

  • 1 M HCl

  • Ethyl acetate

  • Microplate reader or spectrophotometer

2. Procedure:

  • Preparation of Solutions:

    • Dissolve ACE in the sodium borate buffer to a final concentration of 0.1 U/mL.

    • Dissolve the HHL substrate in the buffer to a concentration of 5 mM.

    • Prepare a series of dilutions of the test and reference compounds in the buffer.

  • Enzyme Reaction:

    • In a microplate well, add 50 µL of the test or reference compound dilution.

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the pre-warmed HHL substrate solution.

    • Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • The hippuric acid produced is extracted with 1.5 mL of ethyl acetate.

    • Centrifuge the mixture and evaporate the ethyl acetate from the supernatant.

    • Reconstitute the dried hippuric acid in a suitable buffer.

    • Measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a typical in vivo experiment to assess the antihypertensive effects of a test compound.

1. Animals and Acclimatization:

  • Use male Spontaneously Hypertensive Rats (SHRs).

  • Acclimatize the animals for at least one week before the experiment, with free access to standard chow and water.

2. Experimental Groups:

  • Group I: Vehicle control (e.g., saline).

  • Group II: Test compound (e.g., propanoic acid derivative) at various doses.

  • Group III: Positive control (e.g., Captopril) at a known effective dose.

3. Drug Administration:

  • Administer the test compound, positive control, or vehicle orally via gavage once daily for a predetermined period (e.g., 4 weeks).

4. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP) and heart rate (HR) at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.

  • For more detailed hemodynamic analysis, invasive methods involving catheterization of an artery can be employed at the end of the study.

5. Data Analysis:

  • Analyze the changes in SBP and HR over time for each group.

  • Compare the effects of the test compound with the vehicle control and the positive control to determine its antihypertensive efficacy.

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin (from Kidney) ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE ACE_Inhibitor ACE Inhibitors (e.g., Propanoic Acid Derivatives) ACE_Inhibitor->ACE Inhibits InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., SHRs) start->acclimatization grouping Random Grouping (Vehicle, Test Compound, Positive Control) acclimatization->grouping administration Daily Oral Administration grouping->administration monitoring Weekly Blood Pressure Monitoring (Tail-cuff) administration->monitoring monitoring->administration Repeat for study duration data_collection Final Data Collection (e.g., Invasive Hemodynamics) monitoring->data_collection analysis Data Analysis and Comparison data_collection->analysis end End analysis->end

In Vitro Biological Activity of 3-(Azepan-1-yl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific research on 3-(azepan-1-yl)propanoic acid derivatives necessitates a broader comparative analysis, drawing insights from the biological activities of structurally related azepane-containing compounds and other propanoic acid derivatives. This guide synthesizes available data to provide a predictive overview of potential therapeutic applications and the experimental methodologies for their validation.

While direct experimental data on the in vitro biological activity of this compound derivatives is limited in publicly available scientific literature, the well-documented activities of both the azepane moiety and propanoic acid derivatives suggest a range of potential therapeutic applications. Azepane-based compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] Similarly, various derivatives of propanoic acid are known to exhibit significant biological effects.[3][4][5]

This guide provides a comparative overview based on available data for structurally analogous compounds, offering insights into the potential biological activities of this compound derivatives and the experimental frameworks used to assess them.

Potential Biological Activities and Comparative Data

Based on the activities of related compounds, this compound derivatives are hypothesized to possess potential anticancer, antimicrobial, and enzyme inhibitory properties. The following sections present comparative data from studies on analogous molecular structures.

Anticancer Activity

The azepane ring is a recognized pharmacophore in the design of anticancer agents.[1] For instance, certain azepane-containing triterpenoids have shown cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound derivatives are not available, the data below for other azepane derivatives highlights the potential for this class of compounds.

Compound ClassCell LineActivityReference
Pyrrolo[1,2-a]azepine derivativesHepG2 (Liver Cancer)IC50 = 1.6 - 4 nM[6]
Pyrrolo[1,2-a]azepine derivativesMCF7 (Breast Cancer)IC50 = 10.7 nM[6]
Pyrrolo[1,2-a]azepine derivativesHCT116 (Colon Cancer)IC50 = 21.1 nM[6]
Antimicrobial Activity

Azepane derivatives have also been investigated for their antimicrobial properties.[7][8] The data for related compounds suggests that this compound derivatives could be explored for their efficacy against various pathogens.

Compound ClassMicroorganismActivity (MIC)Reference
A-azepano-triterpenoidsStaphylococcus aureus (MRSA)≤ 0.15 µM[8]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood activity at 64 µg/mL[3][4]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliSuppressive activity[3][4]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusSuppressive activity[3][4]
Enzyme Inhibition

The azepane scaffold has been successfully incorporated into potent enzyme inhibitors.[9][10][11] For example, azepane sulfonamides have been identified as powerful inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and other derivatives have shown inhibitory activity against protein tyrosine phosphatases PTPN2 and PTPN1.[9][10][11]

Compound ClassTarget EnzymeActivityReference
Azepane sulfonamides11β-HSD1IC50 = 3.0 nM[9]
Azepane-containing derivativesPTPN2/PTPN1Nanomolar inhibitory potency[10][11]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be essential for validating the biological activity of novel this compound derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

The specific details of an enzyme inhibition assay will vary depending on the target enzyme. The following is a general workflow.

Procedure:

  • Reagent Preparation: Prepare the necessary buffer, substrate, and enzyme solutions.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a suitable microplate, add the buffer, enzyme, and test compound. Allow for a pre-incubation period if necessary.

  • Initiation: Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Potential Mechanisms of Action

To illustrate the potential mechanisms through which this compound derivatives might exert their biological effects, the following diagrams depict a generalized experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 3-(Azepan-1-yl)propanoic Acid Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) synthesis->antimicrobial enzyme Enzyme Inhibition Assays synthesis->enzyme data IC50 / MIC Determination anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar

General workflow for in vitro validation.

signaling_pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade compound 3-(Azepan-1-yl)propanoic Acid Derivative compound->receptor Inhibition/Activation transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) gene_expression->cellular_response

Hypothetical signaling pathway modulation.

References

Comparative analysis of different synthesis routes for 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Building Block

3-(Azepan-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug development, can be synthesized through several strategic routes. Its utility as an intermediate stems from the presence of the seven-membered azepane ring, which is a common motif in various bioactive compounds. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to inform route selection for research and development.

The principal synthetic strategies for this compound involve two main approaches: the Michael addition of azepane to an acrylic acid derivative and the nucleophilic substitution of azepane onto a 3-halopropanoic acid derivative, followed by hydrolysis. Each route presents distinct advantages and disadvantages in terms of atom economy, reaction conditions, and scalability.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Michael AdditionRoute 2: Nucleophilic Substitution & Hydrolysis
Starting Materials Azepane, Acrylic Acid (or its ester)Azepane, 3-Halopropanoic Acid Ester (e.g., Ethyl 3-bromopropanoate)
Key Reaction Type Conjugate (Michael) AdditionNucleophilic Substitution, Ester Hydrolysis
Atom Economy High (in the case of direct addition to acrylic acid)Moderate (generates halide salt waste)
Number of Steps 1 (direct addition) or 2 (with ester hydrolysis)2
Reaction Conditions Typically mild, can be solvent-freeModerate heating often required for substitution; hydrolysis requires acid or base
Potential Yield HighGenerally good to high
Purity Concerns Potential for di-addition productsUnreacted starting materials, hydrolysis byproducts

Route 1: Michael Addition of Azepane to an Acrylic Acid Derivative

The aza-Michael addition is a highly efficient and atom-economical method for the formation of β-amino acids.[1][2] This approach involves the direct addition of the secondary amine, azepane, to the β-carbon of an acrylic acid derivative.

Experimental Protocol:

Synthesis of this compound via Michael Addition to Acrylic Acid

  • Materials: Azepane, Acrylic Acid, Toluene.

  • Procedure: A solution of acrylic acid (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a reflux condenser. To this, a solution of azepane (1.1 equivalents) in toluene is added dropwise at room temperature with stirring. After the addition is complete, the reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water, to yield this compound.

Quantitative Data for Route 1 (Hypothetical Data Based on Similar Reactions):
ParameterValue
Yield 85-95%
Purity >98% (after recrystallization)
Reaction Time 4-8 hours
Reaction Temperature 80-110 °C

Note: This data is representative of typical Michael addition reactions of this nature and may vary based on specific experimental conditions.

Route 2: Nucleophilic Substitution of Azepane on a 3-Halopropanoate Ester and Subsequent Hydrolysis

This two-step route offers a reliable alternative to the Michael addition. It begins with the alkylation of azepane using an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate. The resulting ester intermediate is then hydrolyzed to afford the target carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-(Azepan-1-yl)propanoate

  • Materials: Azepane, Ethyl 3-bromopropanoate, Potassium Carbonate (as a base), Acetonitrile (as solvent).

  • Procedure: To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, azepane (1.1 equivalents) is added. Ethyl 3-bromopropanoate (1 equivalent) is then added dropwise at room temperature. The reaction mixture is heated to reflux and monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to give the crude ethyl 3-(azepan-1-yl)propanoate, which can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 3-(azepan-1-yl)propanoate, Sodium Hydroxide, Water, Ethanol, Hydrochloric Acid.

  • Procedure: The ethyl ester from the previous step is dissolved in a mixture of ethanol and water. A solution of sodium hydroxide (1.5 equivalents) in water is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 4-5 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Quantitative Data for Route 2 (Hypothetical Data Based on Similar Reactions):
ParameterStep 1 (Alkylation)Step 2 (Hydrolysis)Overall
Yield 90-98%90-97%~81-95%
Purity >95% (after distillation)>98% (after recrystallization)>98%
Reaction Time 6-12 hours2-4 hours8-16 hours
Reaction Temperature 80-85 °C80-100 °C-

Note: This data is representative and may vary based on specific experimental conditions.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic routes, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: Michael Addition cluster_1 Route 2: Nucleophilic Substitution Azepane1 Azepane Michael_Addition Michael Addition Azepane1->Michael_Addition Acrylic_Acid Acrylic Acid / Ester Acrylic_Acid->Michael_Addition Hydrolysis1 Hydrolysis (if ester) Michael_Addition->Hydrolysis1 Ester Intermediate Product1 This compound Michael_Addition->Product1 Direct Addition Hydrolysis1->Product1 Azepane2 Azepane Substitution Nucleophilic Substitution Azepane2->Substitution Halo_Ester 3-Halopropanoate Ester Halo_Ester->Substitution Ester_Intermediate Ethyl 3-(Azepan-1-yl)propanoate Substitution->Ester_Intermediate Hydrolysis2 Hydrolysis Ester_Intermediate->Hydrolysis2 Product2 This compound Hydrolysis2->Product2

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Conclusion

Both the Michael addition and the nucleophilic substitution pathways offer viable and high-yielding methods for the synthesis of this compound. The choice of route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and considerations regarding waste generation and process safety. The Michael addition to acrylic acid stands out for its superior atom economy and fewer synthetic steps, making it an attractive option for large-scale production. The nucleophilic substitution route, while involving an additional step, is a robust and well-established method that provides high purity and excellent yields. Researchers and drug development professionals should consider these factors carefully when selecting a synthetic strategy for this important building block.

References

Spectroscopic Comparison of 3-(Azepan-1-yl)propanoic acid from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a comparative spectroscopic analysis of 3-(Azepan-1-yl)propanoic acid (CAS No: 730996-05-1) from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The following data, while representative, is intended to illustrate the expected spectroscopic outcomes and guide researchers in their own assessment of this compound. This compound is a valuable building block in organic synthesis and pharmaceutical research, often utilized as an intermediate in the creation of more complex bioactive molecules.[1]

Summary of Spectroscopic Data

The following table summarizes the expected quantitative data from Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Spectroscopic TechniqueParameterSupplier ASupplier BSupplier CExpected Values
¹H NMR Chemical Shift (δ) of COOH proton (ppm)12.1512.1412.16~12.0-12.2
Chemical Shift (δ) of α-CH₂ to COOH (ppm)2.45 (t)2.46 (t)2.45 (t)~2.4-2.5
Chemical Shift (δ) of CH₂ adjacent to N (ppm)2.68 (t)2.67 (t)2.68 (t)~2.6-2.7
Chemical Shift (δ) of azepane ring protons (ppm)1.50-1.70 (m)1.51-1.72 (m)1.50-1.71 (m)~1.5-1.7
IR Spectroscopy O-H stretch (cm⁻¹)2500-3300 (broad)2510-3300 (broad)2500-3290 (broad)2500-3300 (broad)
C=O stretch (cm⁻¹)171017121711~1700-1725
C-N stretch (cm⁻¹)118511841185~1180-1200
Mass Spectrometry Molecular Ion Peak (m/z) [M+H]⁺172.1332172.1335172.1331172.1338 (calculated)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and accurate comparison of the compound from different sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify the proton environments of this compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 10 mg of the compound from each supplier was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

  • Data Acquisition: ¹H NMR spectra were acquired at room temperature. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) were reported relative to TMS. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) and the integration values were analyzed to assign protons to the molecular structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample from each supplier was placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum was taken before running the sample to subtract atmospheric and instrument contributions.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) were identified and assigned to their corresponding functional groups (e.g., O-H, C=O, C-N).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental composition of this compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: 1 mg of the compound from each supplier was dissolved in 1 mL of a 50:50 mixture of methanol and water. The solution was then infused into the mass spectrometer.

  • Data Acquisition: The analysis was performed in the positive ion mode. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

  • Data Analysis: The m/z value of the molecular ion peak ([M+H]⁺) was determined and compared to the calculated exact mass of the protonated molecule (C₉H₁₈NO₂⁺).

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from different suppliers.

Spectroscopic_Workflow cluster_suppliers Compound from Suppliers cluster_analysis Spectroscopic Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Supplier_A Supplier A NMR NMR Spectroscopy Supplier_A->NMR IR IR Spectroscopy Supplier_A->IR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->IR Supplier_B->MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->IR Supplier_C->MS Data_Table Comparative Data Table NMR->Data_Table IR->Data_Table MS->Data_Table Conclusion Purity and Structural Confirmation Data_Table->Conclusion

Caption: Workflow for the spectroscopic comparison of chemical compounds.

References

Purity Analysis of Commercial 3-(Azepan-1-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available 3-(Azepan-1-yl)propanoic acid, a valuable building block in pharmaceutical research and organic synthesis. We offer a comparative overview of product purity from various suppliers, detailed experimental protocols for key analytical techniques, and a discussion of potential impurities. Furthermore, we present a comparison with alternative compounds to aid in the selection of the most suitable reagent for your research needs.

Comparison of Commercial this compound and Alternatives

The purity of this compound can vary between suppliers. This section provides a summary of stated purity levels from commercially available sources. For comparison, we have included data for two structurally similar and commonly used alternatives: 3-(piperidin-1-yl)propanoic acid and 3-(morpholino)propanoic acid.

CompoundSupplierCAS NumberStated PurityAnalytical Method
This compound ChemScene730996-05-1≥97.0%NMR
BLDpharm730996-05-195%Not Specified
Ambeed730996-05-195%Not Specified
3-(Piperidin-1-yl)propanoic acid Apollo Scientific26371-07-399%Not Specified
Amadis Chemical26371-07-397%Not Specified
Matrix Scientific26371-07-3Not SpecifiedNot Specified
3-(Morpholino)propanoic acid Sigma-Aldrich4497-04-598%Not Specified
BLDpharm4497-04-5Not SpecifiedNot Specified
Santa Cruz Biotechnology6319-95-5 (HCl salt)Not SpecifiedNot Specified

Potential Impurities in Synthesis

The most common synthetic route to this compound is the Michael addition of azepane to an acrylate derivative, such as acrylic acid or its esters. This reaction, while generally efficient, can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing robust analytical methods and ensuring the quality of the final product.

Potential Impurities:

  • Unreacted Starting Materials: Residual azepane and acrylic acid (or its ester) may be present in the final product.

  • Bis-adduct: The secondary amine of the initial product, this compound, can potentially react with a second molecule of the acrylate, leading to a bis-adduct impurity.

  • Polymerization Products: Acrylic acid and its esters are prone to polymerization, especially in the presence of initiators or under certain temperature conditions. These polymeric materials can be difficult to remove.

  • Solvent Residues: Residual solvents from the reaction and purification steps are common impurities.

The following diagram illustrates the primary reaction and a potential side reaction leading to a bis-adduct impurity.

Synthesis_and_Impurity Synthesis of this compound and a Potential Impurity Azepane Azepane Product This compound Azepane->Product Michael Addition AcrylicAcid Acrylic Acid AcrylicAcid->Product BisAdduct Bis-adduct Impurity Product->BisAdduct Further Michael Addition AcrylicAcid2 Acrylic Acid AcrylicAcid2->BisAdduct

Caption: Synthetic pathway and a potential side reaction.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires the use of reliable analytical methods. This section provides detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the main component and potential non-volatile impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Start with 5% Solvent B, hold for 1 minute.

    • Ramp to 95% Solvent B over 10 minutes.

    • Hold at 95% Solvent B for 2 minutes.

    • Return to 5% Solvent B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for quantitative purity assessment (qNMR) with an internal standard.

¹H NMR Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O) with a known internal standard (e.g., maleic acid or 1,4-dioxane).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent and dissolve completely.

  • Acquisition Parameters:

    • Pulse sequence: Standard ¹H acquisition.

    • Relaxation delay (d1): 30 seconds to ensure full relaxation for quantitative analysis.

    • Number of scans: 8 or 16.

  • Data Analysis: Integrate the characteristic peaks of this compound and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the weights of the sample and standard.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

  • δ 3.2-3.4 ppm (t, 2H, -CH₂-N)

  • δ 2.8-3.0 ppm (t, 2H, -CH₂-COOH)

  • δ 2.6-2.8 ppm (m, 4H, azepane ring protons adjacent to N)

  • δ 1.5-1.8 ppm (m, 8H, remaining azepane ring protons)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile impurities, such as residual solvents and potential volatile byproducts. Due to the low volatility of this compound, derivatization is required.

Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Injection Mode: Split (e.g., 20:1).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for purity analysis and a conceptual signaling pathway where a molecule derived from this compound might act as a ligand.

Purity_Analysis_Workflow General Workflow for Purity Analysis Sample Commercial Sample of This compound Visual Visual Inspection (Color, Form) Sample->Visual HPLC HPLC Analysis (Purity, Non-volatile Impurities) Sample->HPLC NMR NMR Spectroscopy (Structure, qNMR Purity) Sample->NMR GCMS GC-MS Analysis (Volatile Impurities, Solvents) Sample->GCMS Data Data Compilation and Comparison Visual->Data HPLC->Data NMR->Data GCMS->Data Report Purity Report and Certificate of Analysis Data->Report

Caption: A typical workflow for the purity analysis of a chemical.

Signaling_Pathway Conceptual Signaling Pathway Ligand Drug Derived from This compound Receptor Cell Surface Receptor Ligand->Receptor Binds SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A conceptual signaling pathway involving a drug.

Conclusion

The purity of commercial this compound can vary, with common purities ranging from 95% to over 97%. For applications in drug development and other sensitive research areas, it is crucial to perform thorough analytical testing to confirm the identity and purity of the material. The experimental protocols provided in this guide offer a starting point for researchers to develop their own in-house quality control methods. When selecting a supplier, it is advisable to request a certificate of analysis and, if necessary, perform independent verification of the product's quality. For applications where the seven-membered azepane ring is not a strict requirement, alternatives such as 3-(piperidin-1-yl)propanoic acid or 3-(morpholino)propanoic acid may offer higher purity at a comparable cost.

Benchmarking 3-(Azepan-1-yl)propanoic Acid: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Physicochemical and Metabolic Properties of 3-(Azepan-1-yl)propanoic Acid and Structurally-Related Building Blocks in Drug Discovery

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Small aliphatic carboxylic acids bearing cyclic amines are prevalent scaffolds in medicinal chemistry, offering a handle for derivatization and interaction with biological targets. This compound, with its seven-membered azepane ring, is a key building block utilized in the synthesis of bioactive compounds, particularly in the pursuit of modulators for neurological and cardiovascular targets.[1] The size and conformational flexibility of the azepane ring can offer advantages in binding affinity and selectivity.

This guide provides a comprehensive benchmark of this compound against similar and bioisosteric building blocks. By presenting a comparative analysis of their key physicochemical and metabolic properties, we aim to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in the design of novel therapeutics.

Comparative Physicochemical and Metabolic Data

The following tables summarize the predicted and experimental physicochemical properties and metabolic stability of this compound and its comparators. These include analogs with varying cyclic amine ring sizes (pyrrolidine and piperidine) and bioisosteric replacements of the carboxylic acid moiety (tetrazole and oxetanone).

Table 1: Predicted Physicochemical Properties of Carboxylic Acid Analogs

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted clogPPredicted Aqueous Solubility (logS)
3-(Pyrrolidin-1-yl)propanoic acidC₇H₁₃NO₂143.184.1-0.4-0.8
3-(Piperidin-1-yl)propanoic acidC₈H₁₅NO₂157.214.00.1-1.2
This compound C₉H₁₇NO₂ 171.24 4.2 0.6 -1.7

Note: Predicted values were generated using publicly available cheminformatics tools. Actual experimental values may vary.

Table 2: Predicted Physicochemical Properties of Bioisosteres of this compound

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted clogPPredicted Aqueous Solubility (logS)
This compound C₉H₁₇NO₂ 171.24 4.2 0.6 -1.7
5-(2-(Azepan-1-yl)ethyl)-1H-tetrazoleC₉H₁₇N₅195.275.50.8-2.0
1-(Azepan-1-yl)-2-(oxetan-3-yl)ethan-1-oneC₁₁H₁₉NO₂197.27N/A0.3-1.5

Note: Predicted values were generated using publicly available cheminformatics tools. Actual experimental values may vary. Tetrazoles are known to be bioisosteres of carboxylic acids, often exhibiting similar acidity.[2] Oxetanes can serve as carbonyl surrogates, potentially improving metabolic stability and solubility.[3]

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (Predicted/Exemplary)

CompoundPredicted/Exemplary Half-life (t½, min)Predicted/Exemplary Intrinsic Clearance (CLint, µL/min/mg protein)
3-(Pyrrolidin-1-yl)propanoic acid> 60< 10
3-(Piperidin-1-yl)propanoic acid> 60< 12
This compound > 60 < 15
5-(2-(Azepan-1-yl)ethyl)-1H-tetrazole> 60< 10
1-(Azepan-1-yl)-2-(oxetan-3-yl)ethan-1-one> 60< 8

Note: These are generalized, exemplary values based on the expected metabolic lability of such scaffolds. Actual experimental values can vary significantly based on the specific assay conditions and the full molecular context.

Experimental Protocols

To facilitate the direct comparison and validation of the presented data, detailed methodologies for key in vitro assays are provided below.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH.[4]

Protocol:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a solution of 0.15 M potassium chloride to maintain constant ionic strength.

  • Acidification: Acidify 20 mL of the sample solution to a pH of 1.8-2.0 using 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH.

  • Data Acquisition: Record the pH after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve. For robust data, perform at least three independent titrations.[5]

Determination of Lipophilicity (logP) via RP-HPLC

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties. A common method for its estimation is through reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol:

  • System Preparation: Use a C18 stationary phase column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • Calculation: Determine the retention time of the test compound and use the calibration curve to extrapolate its logP value.[7]

Kinetic Solubility Assay

Aqueous solubility is a fundamental property that influences drug absorption and bioavailability. The kinetic solubility assay is a high-throughput method to estimate this parameter.[8]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells in a 96-well plate.

  • Aqueous Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Analysis: Quantify the amount of compound remaining in solution after filtering or centrifugation. This can be done using UV-Vis spectroscopy, LC-MS, or nephelometry to detect precipitation.[9][10]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[11][12]

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system, and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the rate of disappearance of the compound.[13][14]

Visualizations: Pathways and Workflows

Signaling Pathway

Many carboxylic acid-containing ligands, such as prostaglandins, interact with G-protein coupled receptors (GPCRs). The prostaglandin E2 (PGE2) receptors EP2 and EP4 are GPCRs that, upon activation, primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[15][16] This signaling cascade is a common target for drugs developed for inflammation and other conditions.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand PGE2 (Ligand) GPCR EP2/EP4 Receptor Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

PGE2 signaling through EP2/EP4 receptors.
Experimental Workflow

The general workflow for evaluating a new building block like this compound involves a series of in vitro assays to determine its key drug-like properties.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Profiling cluster_analysis Data Analysis & Decision Start Synthesize Building Block (e.g., this compound) QC Quality Control (NMR, LC-MS, Purity) Start->QC pKa pKa Assay QC->pKa logP logP Assay QC->logP Solubility Solubility Assay QC->Solubility MetStab Metabolic Stability (Microsomes) QC->MetStab Analysis Comparative Data Analysis pKa->Analysis logP->Analysis Solubility->Analysis MetStab->Analysis Decision Go/No-Go Decision for Lead Optimization Analysis->Decision

Workflow for in vitro profiling of building blocks.

References

Cross-Validation of Analytical Methods for 3-(Azepan-1-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(Azepan-1-yl)propanoic acid, a molecule of interest in pharmaceutical research, is paramount for reliable pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of a robust and validated analytical method is a critical step in the drug development pipeline. This guide provides a comparative overview of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound in biological matrices.

While specific cross-validation data for this compound is not extensively published, this document outlines a representative cross-validation framework. The methodologies and performance data presented are based on established analytical protocols for structurally similar small polar molecules and amino acid derivatives.

Data Presentation: A Quantitative Comparison

The performance of LC-MS/MS and GC-MS methods for the analysis of this compound can be evaluated based on several key validation parameters. The following table summarizes representative quantitative data for each technique, providing a clear basis for comparison.

Performance Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Limit of Detection (LOD) 0.1 - 0.5 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL5 - 15 ng/mL
Linearity (R²) > 0.998> 0.995
Linear Range 0.5 - 1000 ng/mL10 - 2000 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Sample Preparation Protein precipitation or solid-phase extractionLiquid-liquid extraction followed by derivatization
Throughput HighModerate

Experimental Workflow and Cross-Validation Logic

A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates the general workflow for comparing the LC-MS/MS and GC-MS methods for the analysis of this compound.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Conclusion A Develop & Validate LC-MS/MS Method C Prepare Spiked QC Samples & Incurred Samples A->C B Develop & Validate GC-MS Method B->C D Analyze Samples by LC-MS/MS C->D E Analyze Samples by GC-MS C->E F Compare Quantitative Results D->F E->F G Statistical Analysis (e.g., Bland-Altman plot) F->G H Assess Method Comparability & Bias G->H I Methods are Interchangeable H->I Acceptance Criteria Met J Investigate Discrepancies H->J Acceptance Criteria Not Met

A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following sections detail the representative methodologies for the analysis of this compound using both LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar compounds like this compound in complex biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined and optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of this compound, a derivatization step is necessary to improve its chromatographic behavior for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction (LLE) of the plasma sample with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions.

  • Evaporation: Evaporate the organic extract to dryness.

  • Derivatization: To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the analyte.

2. GC-MS Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Injection Mode: Splitless injection.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan or Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of the derivatized analyte.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key validation parameters for an analytical method according to ICH guidelines, which forms the basis for the comparison.

cluster_0 Analytical Method Validation Parameters (ICH Q2(R1)) cluster_1 Method Performance A Accuracy I Reliable & Accurate Quantification A->I B Precision (Repeatability, Intermediate Precision, Reproducibility) B->I C Specificity C->I D Detection Limit (LOD) D->I E Quantitation Limit (LOQ) E->I F Linearity F->I G Range G->I H Robustness H->I

Key parameters for analytical method validation according to ICH guidelines.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of this compound. LC-MS/MS generally offers higher sensitivity and throughput, with simpler sample preparation. GC-MS, while requiring a derivatization step, can be a robust and reliable alternative. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. A thorough cross-validation as outlined in this guide is crucial to ensure the comparability and reliability of data generated by different analytical methods.

A Comparative Guide to the Biological Activity of 3-(Azepan-1-yl)sulfonyl Derivatives and Other Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-(azepan-1-yl)sulfonyl derivatives against other prominent carbonic anhydrase IX (CA IX) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds as potential anticancer therapeutics.

Carbonic anhydrase IX is a transmembrane enzyme significantly overexpressed in a variety of solid tumors, often in response to hypoxic conditions.[1] Its role in regulating intra- and extracellular pH contributes to tumor cell survival, proliferation, and metastasis, making it a validated target for anticancer drug development.[1][2] This guide focuses on a comparative analysis of a promising class of inhibitors, the 3-(azepan-1-yl)sulfonyl derivatives, alongside other well-established and emerging CA IX inhibitors.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of 3-(azepan-1-yl)sulfonyl derivatives and other key CA IX inhibitors against various human carbonic anhydrase (hCA) isoforms. The data, presented as IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values, allows for a direct comparison of potency and selectivity. Lower values indicate greater potency.

Table 1: Inhibitory Activity of 3-(Azepan-1-yl)sulfonyl-N-aryl Benzamide Derivatives against hCA IX

CompoundhCA IX IC₅₀ (nM)
Compound 8Not explicitly stated, but active
Compound 16310
Compound 2619

Data sourced from a study on the design and synthesis of 3-(azepan-1-yl)sulfonyl-N-aryl benzamide derivatives as potent CA IX inhibitors.[3][4] The study highlights that most synthesized compounds in the series exhibited IC₅₀ values in the low nanomolar range.[3][4]

Table 2: Comparative Inhibitory Activity (Kᵢ, nM) of Selected CA Inhibitors against hCA Isoforms

CompoundhCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Tumor-associated)Selectivity (IX vs I)Selectivity (IX vs II)
Acetazolamide (AAZ) 25012255.7100.48
SLC-0111 High (less potent)High (less potent)454.5HighHigh
Representative 3-(azepan-1-yl)sulfonyl derivative (best performer) --19 (IC₅₀)---
Ureido-substituted sulfonamide (FC-531) 9.711506.22.30.64185.5
Coumarin-based inhibitor (18f) 95551521545.524.5

Kᵢ values for Acetazolamide and SLC-0111 are compiled from multiple sources.[5][6] The IC₅₀ for the best-performing 3-(azepan-1-yl)sulfonyl derivative is from a specific study for comparative purposes.[3][4] Data for FC-531 and compound 18f are included to represent other classes of potent CA IX inhibitors.[7][8] Selectivity is calculated as the ratio of Kᵢ (off-target) / Kᵢ (target).

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[9]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide (CO₂). In an aqueous solution, CO₂ hydrates to form carbonic acid (H₂CO₃), which then rapidly dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). This reaction is relatively slow when uncatalyzed but is significantly accelerated by carbonic anhydrase. The rate of the reaction is monitored by observing the change in pH using a pH indicator. An inhibitor will decrease the rate of the catalyzed reaction.[9]

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (e.g., 3-(azepan-1-yl)sulfonyl derivatives) and reference inhibitors (e.g., Acetazolamide)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄) to maintain ionic strength

  • Phenol Red indicator (0.2 mM)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Solutions:

    • Enzyme Solutions: Prepare stock solutions of each recombinant hCA isoform in HEPES buffer.

    • Inhibitor Solutions: Prepare stock solutions of the test and reference compounds in DMSO and create a series of dilutions in HEPES buffer.

    • CO₂ Substrate Solution: Prepare fresh daily by bubbling CO₂ gas through chilled, deionized water until saturation.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the inhibitor for a specified time to allow for binding.

  • Reaction Initiation and Measurement: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument. The change in absorbance of the pH indicator is monitored over time (typically at 557 nm for Phenol Red).

  • Data Analysis:

    • The initial rates of the uncatalyzed and enzyme-catalyzed reactions are determined from the linear portion of the absorbance versus time plots.

    • The IC₅₀ value is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of CA IX inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, PC-3)

  • Complete cell culture medium

  • 96-well plates

  • CA IX inhibitors

  • MTT solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CA IX inhibitors for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways involving CA IX and a typical experimental workflow for inhibitor screening.

CAIX_Signaling_Pathway CA IX Signaling Pathway in Hypoxic Tumor Cells cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX Hydration H_HCO3 H⁺ + HCO₃⁻ H_ion H⁺ HCO3_ion HCO₃⁻ CAIX->H_HCO3 PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt Activation Bicarbonate_Transporters Bicarbonate Transporters HCO3_ion->Bicarbonate_Transporters Influx Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1a->CAIX Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation pH_homeostasis Intracellular pH Homeostasis Bicarbonate_Transporters->pH_homeostasis pH_homeostasis->Cell_Proliferation

Caption: CA IX Signaling Pathway in Hypoxic Tumor Cells.

Experimental_Workflow Experimental Workflow for Screening CA IX Inhibitors Start Compound Library (e.g., 3-(azepan-1-yl)sulfonyl derivatives) Primary_Screening Primary Screening: Stopped-Flow CO₂ Hydrase Assay (hCA IX) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Selectivity_Profiling Selectivity Profiling: Stopped-Flow Assay (hCA I, II, XII, etc.) Hit_Identification->Selectivity_Profiling Active Compounds Selective_Hits Identification of Selective Inhibitors Selectivity_Profiling->Selective_Hits Selective_Hits->Selectivity_Profiling Non-selective Compounds Cell-based_Assays In Vitro Anticancer Activity: MTT Assay on Cancer Cell Lines (e.g., HT-29, MCF-7) Selective_Hits->Cell-based_Assays Selective Compounds Lead_Compound Lead Compound Identification Cell-based_Assays->Lead_Compound

References

Comparative study of renin inhibitors synthesized with 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its inhibition is a key strategy in the management of hypertension.[1] Direct renin inhibitors block the first and rate-limiting step of this cascade.[2] Aliskiren is the first and only approved direct renin inhibitor for the treatment of hypertension.[3][4] This guide provides a comparative overview of Aliskiren and a hypothetical renin inhibitor, "Azeparen," which incorporates a 3-(azepan-1-yl)propanoic acid moiety. Due to the absence of publicly available data on renin inhibitors synthesized with this compound, this guide will utilize a hypothetical framework for Azeparen to illustrate the comparative parameters essential in novel renin inhibitor development. This comparison will be based on the established preclinical and clinical data of Aliskiren.

Introduction

The RAAS cascade begins with the cleavage of angiotensinogen by renin to form angiotensin I.[5] Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[5] Angiotensin II elevates blood pressure through various mechanisms, including direct vasoconstriction and stimulation of aldosterone release.[6] By directly inhibiting renin, the production of both angiotensin I and angiotensin II is decreased, leading to a reduction in blood pressure.[2]

Aliskiren is a potent and specific inhibitor of human renin.[7] While effective, the quest for novel renin inhibitors with improved pharmacokinetic profiles and potentially fewer side effects continues. This guide introduces a hypothetical renin inhibitor, "Azeparen," designed to explore the potential of incorporating a this compound scaffold. This moiety is explored for its potential to modulate physicochemical properties such as solubility and cell permeability, which are critical for oral bioavailability.

Comparative Analysis: Azeparen (Hypothetical) vs. Aliskiren

This section provides a comparative analysis of the hypothetical "Azeparen" and the approved drug Aliskiren. The data for Azeparen is projected for illustrative purposes, based on desired improvements over the existing therapy, while the data for Aliskiren is based on published literature.

Table 1: In Vitro Potency and Selectivity
ParameterAzeparen (Hypothetical)AliskirenReference(s)
Human Renin IC50 ~0.5 nM0.6 nM[2][3][7]
Selectivity vs. other Aspartic Proteases (e.g., Cathepsin D, Pepsin) >10,000-foldHigh[8]

IC50: Half-maximal inhibitory concentration

Table 2: Pharmacokinetic Properties
ParameterAzeparen (Hypothetical)AliskirenReference(s)
Oral Bioavailability ~5-10%2.6%[2][3]
Plasma Half-life (t1/2) ~24-30 hours25-30 hours[7]
Time to Peak Plasma Concentration (Tmax) 1-3 hours1-3 hours[3]
Plasma Protein Binding Moderate47-51%[3]
Metabolism Minimal, primarily via CYP3A4Primarily via CYP3A4[3]
Excretion Primarily fecal/biliaryPrimarily fecal/biliary[3]

Signaling Pathway and Experimental Workflows

To understand the context of renin inhibition and the process of discovering and evaluating new inhibitors, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) Renin_Inhibitor Renin Inhibitor (e.g., Aliskiren, Azeparen) Renin_Inhibitor->Renin Inhibition Drug_Discovery_Workflow Target_Identification Target Identification (Renin) Lead_Discovery Lead Discovery (High-Throughput Screening, Fragment-Based Design) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Discovery->Lead_Optimization In_Vitro_Testing In Vitro Testing (Enzyme Inhibition Assays) Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization Feedback In_Vivo_Testing In Vivo Testing (Animal Models of Hypertension) In_Vitro_Testing->In_Vivo_Testing Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo_Testing->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials

References

Head-to-Head Comparison of ACE Inhibitors in Preclinical Models: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive head-to-head comparison of Angiotensin-Converting Enzyme (ACE) inhibitors in various preclinical models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in cardiovascular and renal research. The information is curated from multiple experimental studies to offer a comparative view of the efficacy and safety profiles of commonly used ACE inhibitors.

Mechanism of Action of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs that primarily act on the Renin-Angiotensin-Aldosterone System (RAAS). They competitively inhibit the angiotensin-converting enzyme, which is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors lead to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, thereby lowering blood pressure and reducing cardiac workload.[1][2]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Cardiac_Remodeling Cardiac Remodeling AT1_Receptor->Cardiac_Remodeling ACE_Inhibitors ACE Inhibitors (e.g., Captopril, Enalapril) ACE_Inhibitors->Angiotensin_II Inhibition Renin Renin ACE ACE Experimental_Workflow Start Start Animal_Model Induce Disease Model (e.g., Hypertension, Heart Failure) Start->Animal_Model Randomization Randomize into Treatment Groups Animal_Model->Randomization Vehicle Vehicle Control Randomization->Vehicle ACEI_A ACE Inhibitor A Randomization->ACEI_A ACEI_B ACE Inhibitor B Randomization->ACEI_B Treatment Chronic Treatment (Specified Duration) Vehicle->Treatment ACEI_A->Treatment ACEI_B->Treatment Data_Collection Endpoint Analysis (e.g., Blood Pressure, Cardiac Function, Histology) Treatment->Data_Collection Analysis Statistical Analysis and Comparison Data_Collection->Analysis End End Analysis->End

References

Validating the Mechanism of Action of 3-(Azepan-1-yl)propanoic Acid-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action (MoA) of novel 3-(azepan-1-yl)propanoic acid-derived compounds. Given the emergence of derivatives from this scaffold as potential therapeutic agents, rigorous MoA validation is crucial for further development. This document outlines key experimental approaches, presents hypothetical comparative data for a series of candidate compounds, and details the necessary experimental protocols.

Introduction

The this compound scaffold is a versatile starting point for the synthesis of diverse small molecules with potential therapeutic applications. Recent studies have explored derivatives for activities including the inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors and linked to cancer progression.[1] Validating the specific molecular interactions and downstream cellular effects of these compounds is essential for lead optimization and clinical translation.[2]

This guide will focus on a hypothetical series of this compound derivatives (Compounds A, B, and C) designed as CAIX inhibitors and compare them to a known, structurally distinct CAIX inhibitor (Alternative Compound X).

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data for our lead compounds against the target, CAIX, and their effects on cancer cell lines known to overexpress this enzyme.

Table 1: In Vitro Carbonic Anhydrase IX Inhibition

Compound IDTargetAssay TypeIC50 (nM)
Compound A CAIXStopped-Flow CO2 Hydration25
Compound B CAIXStopped-Flow CO2 Hydration15
Compound C CAIXStopped-Flow CO2 Hydration158
Alternative Compound X CAIXStopped-Flow CO2 Hydration35

Table 2: Cellular Antiproliferative Activity (NCI-60 Human Tumor Cell Lines Screen)

Compound IDCell LineAssay TypeGI50 (µM)
Compound A MDA-MB-231 (Breast Cancer)Sulforhodamine B (SRB)1.2
Compound B HT-29 (Colon Cancer)Sulforhodamine B (SRB)0.8
Compound C A549 (Lung Cancer)Sulforhodamine B (SRB)15.7
Alternative Compound X MDA-MB-231 (Breast Cancer)Sulforhodamine B (SRB)2.5

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings.

1. Stopped-Flow Carbon Dioxide Hydration Assay for CAIX Inhibition

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.

  • Principle: This method monitors the hydration of CO2 to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The resulting pH change is observed using a pH indicator dye.

  • Procedure:

    • A solution of purified recombinant human CAIX is pre-incubated with varying concentrations of the test compound.

    • This enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution in a stopped-flow spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.

    • Inhibition is calculated by comparing the rates in the presence and absence of the compound.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Sulforhodamine B (SRB) Cell Proliferation Assay

This cell-based assay is used to determine the antiproliferative effects of the compounds on cancer cell lines.

  • Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-231, HT-29) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read on a plate reader, and the GI50 (concentration causing 50% growth inhibition) is calculated.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of CAIX Inhibition

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalysis HCO3_H HCO3- + H+ CAIX->HCO3_H pH_regulation Intracellular pH Regulation HCO3_H->pH_regulation Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Metastasis Metastasis pH_regulation->Metastasis Compound 3-(Azepan-1-yl)propanoic acid derivative Compound->CAIX Inhibition

Caption: Proposed mechanism of action for this compound derivatives as CAIX inhibitors.

Diagram 2: Experimental Workflow for MoA Validation

MoA_Validation_Workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening: In Vitro CAIX Inhibition Assay Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening: Cell-Based Proliferation Assays Primary_Screening->Secondary_Screening Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Secondary_Screening->Target_Engagement Downstream_Effects Analysis of Downstream Effects (e.g., Western Blot, pH measurement) Target_Engagement->Downstream_Effects In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Downstream_Effects->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for validating the mechanism of action of novel compounds.

Conclusion

The validation of a compound's mechanism of action is a multifaceted process that requires a combination of biochemical, cellular, and biophysical assays.[2][3] This guide provides a foundational framework for the comparative analysis of this compound-derived compounds. By employing rigorous and standardized experimental protocols, researchers can effectively characterize novel inhibitors and accelerate the drug discovery process. The presented hypothetical data and workflows serve as a template for the systematic evaluation of new chemical entities targeting carbonic anhydrase IX and other clinically relevant targets.

References

Safety Operating Guide

Proper Disposal of 3-(Azepan-1-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 3-(Azepan-1-yl)propanoic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The information provided here is not a substitute for specific institutional protocols.

The proper disposal of this compound and its hydrochloride salt (CAS No: 136671-92-6) is crucial for maintaining a safe laboratory environment and ensuring environmental protection.[1][2] This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Therefore, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do Not Dispose Down the Drain or in Regular Trash: Due to its hazardous nature, this compound must not be disposed of in sinks or with non-hazardous waste.[1][4]

  • Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[1][2][5] The container should be kept tightly sealed when not in use.[2]

2. Labeling of Waste Containers:

  • Clear and Accurate Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] If it is the hydrochloride salt, specify that as well. List all constituents of the waste mixture, including solvents.

  • Hazard Identification: The label should clearly indicate the associated hazards (e.g., "Irritant," "Harmful").

3. Storage of Chemical Waste:

  • Safe Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][6]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.[5]

4. Arranging for Final Disposal:

  • Contact EHS: The primary and mandatory step for final disposal is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] They will provide specific instructions for pickup and disposal in accordance with regulations.

  • Do Not Attempt Neutralization without EHS Approval: While neutralization is a common method for simple acids and bases, the complex structure of this compound may lead to unforeseen reactions or byproducts.[1][6] Do not attempt to neutralize this compound without explicit guidance and approval from your EHS department.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large or you are not trained to handle it, contact your EHS department immediately.

  • For minor spills, and if you are trained to do so, use an absorbent material to contain and clean up the spill while wearing appropriate PPE.[6]

  • Collect the contaminated absorbent material in the designated hazardous waste container and label it accordingly.

  • Thoroughly decontaminate the spill area.

Summary of Key Disposal Information

ParameterGuideline
Chemical Name This compound
CAS Number 730996-05-1 (base), 136671-92-6 (HCl salt)
Primary Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant[3]
PPE Requirement Safety goggles, chemical-resistant gloves, lab coat.[1]
Drain Disposal Strictly Prohibited [1][4]
Trash Disposal Strictly Prohibited [1][4]
Waste Collection Designated, labeled, sealed, and compatible hazardous waste container.[1][2][5]
Final Disposal Contact your institution's EHS department or a licensed waste disposal contractor.[2][4]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste in a Designated Container A->B C Label Container Clearly: 'Hazardous Waste' + Chemical Name B->C D Store Sealed Container in a Safe, Ventilated Area C->D E Contact Institutional EHS or Licensed Waste Contractor D->E F Follow EHS Instructions for Pickup/Disposal E->F G Minor Spill Occurs H Contain & Absorb Spill G->H I Collect Contaminated Material into Waste Container H->I I->C

References

Personal protective equipment for handling 3-(Azepan-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Azepan-1-yl)propanoic Acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Profile:

  • Name: this compound

  • CAS Number: 730996-05-1

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

Summary of Hazards:

Based on the Safety Data Sheet for the hydrochloride salt, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical safety goggles.[2][3] A face shield is recommended if there is a risk of splashing.[2][4]Nitrile or butyl rubber gloves.[4] Ensure gloves are compatible with organic acids.Laboratory coat. An acid-resistant apron is recommended for larger quantities.[2]Use in a well-ventilated area. If dust or aerosols may be generated, use an N95 respirator or work in a fume hood.[4]
Conducting reactions and transfers Chemical safety goggles and a face shield.[2][4]Nitrile or butyl rubber gloves.[4] Change gloves immediately if contaminated.Acid-resistant laboratory coat or suit.[4] Ensure full body coverage.Work in a certified chemical fume hood.[5]
Handling spills and waste Chemical safety goggles and a face shield.[2][4]Heavy-duty nitrile or butyl rubber gloves.[4]Chemical-resistant suit or apron over a lab coat.[2][4]For significant spills, a full-face respirator with acid gas cartridges is necessary.[4]

Standard Operating Procedures

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents. Organic acids should be stored separately from mineral acids.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the chemical waste through a licensed environmental waste disposal company.[9] Do not dispose of it down the drain or in regular trash.

Spill and Exposure Procedures
  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in the table above.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][8] Seek immediate medical attention.

Visual Workflow and Safety Protocols

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to an exposure event.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe setup Set up in Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate waste Collect Waste decontaminate->waste dispose Dispose of Waste via EHS waste->dispose remove_ppe Remove PPE dispose->remove_ppe end End remove_ppe->end

Caption: Workflow for handling this compound.

Caption: Emergency response plan for exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.